Cyclodecyl acetate
Description
Historical Context of Research on Cyclodecyl Acetate (B1210297) and Related Macrocyclic Esters
The study of macrocyclic compounds, including esters like cyclodecyl acetate, has a rich history rooted in the broader development of organic chemistry. Early research in the mid-20th century focused significantly on the synthesis and conformational analysis of these large-ring systems. The unique challenges posed by the formation of medium (8-11 membered) and large rings led to the development of key synthetic strategies, such as high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
A notable area of early investigation for cyclodecyl derivatives was their complex conformational landscape. For instance, research into the interconversion of carbon sites in the boat-chair-boat conformation of cyclodecane (B1584694) provided fundamental insights into the stereodynamics of macrocycles. Studies on related compounds like chlorocyclodecane (B12895266) and this compound were instrumental in understanding how substituents influence the conformational preferences of the cyclodecane ring. thegoodscentscompany.com The development of synthetic methodologies, such as macrolactonization, provided chemists with the tools to construct these challenging cyclic structures, paving the way for more in-depth investigations into their chemical and physical properties. nih.gov This foundational work established the principles that continue to guide the synthesis and study of macrocyclic molecules today.
Contemporary Significance in Organic Chemistry Research
In modern organic chemistry, macrocycles are recognized as a unique class of molecules that bridge the gap between traditional small molecules and large biomolecules. nih.gov This has led to their extensive investigation in fields such as medicinal chemistry and materials science. nih.govmdpi.com While this compound itself is not a therapeutic agent, it serves as a valuable model compound for studying the properties and reactivity of the macrocyclic ester scaffold, which is present in numerous biologically active natural products and synthetic drugs. nih.gov
The significance of macrocyclic esters is underscored by their prevalence in approved pharmaceuticals, including antibiotics and immunosuppressants. nih.govnih.gov Research into the synthesis of related compounds, such as cyclododecyl acetate, highlights the ongoing interest in this class of molecules. guidechem.comthegoodscentscompany.com Furthermore, the development of efficient synthetic routes to cyclic acetates, for example, the esterification of cyclohexene (B86901) to produce cyclohexyl acetate, is an active area of research driven by the industrial importance of these compounds as intermediates and solvents. nih.gov The principles learned from these syntheses are often applicable to more complex macrocyclic targets. Macrocyclic chemistry has also become a cornerstone of supramolecular chemistry, where the ability of these molecules to act as hosts for smaller guest ions or molecules is exploited in areas like ion sensing and transport. researchgate.netresearchgate.net
Overview of Current Research Trajectories and Future Outlooks
Current research in the field of macrocyclic chemistry is vibrant and multifaceted, with a strong emphasis on the development of novel and efficient synthetic methodologies. nih.gov Modern strategies such as ring-closing metathesis, transition metal-catalyzed cross-coupling reactions, and click chemistry have revolutionized the synthesis of complex macrocycles, allowing for greater structural diversity and functionalization. nih.govnih.gov These advanced techniques are enabling chemists to construct sophisticated macrocyclic architectures that were previously inaccessible.
The future of macrocyclic research is poised to focus on the creation of highly functional molecules with tailored properties. In medicinal chemistry, the unique conformational flexibility and potential for high binding affinity make macrocycles prime candidates for targeting challenging biological targets, such as protein-protein interactions. nih.gov It is anticipated that an increasing number of macrocyclic drugs will enter clinical trials and receive approval. nih.govnih.gov In materials science, researchers are exploring the use of macrocycles as building blocks for self-assembling systems, molecular machines, and advanced porous materials. mdpi.comresearchgate.net The design of new macrocyclic receptors for selective ion detection and environmental remediation also represents a promising avenue of future research. mdpi.comresearchgate.net The foundational knowledge gained from studying simpler structures like this compound will continue to be invaluable in informing the design and synthesis of these next-generation functional macrocycles.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.306 g/mol |
| CAS Number | 7386-24-5 thegoodscentscompany.com |
| Boiling Point (est.) | 250.59 °C @ 760.00 mm Hg thegoodscentscompany.com |
| Flash Point (est.) | 222.00 °F (105.70 °C) thegoodscentscompany.com |
| Vapor Pressure (est.) | 0.021000 mmHg @ 25.00 °C thegoodscentscompany.com |
| logP (o/w) (est.) | 4.356 thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7386-24-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
cyclodecyl acetate |
InChI |
InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |
InChI Key |
KNPITBTYJPSSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Pathways of Cyclodecyl Acetate
Classical and Contemporary Esterification Routes to Cyclodecyl Acetate (B1210297)
The formation of cyclodecyl acetate is primarily achieved through esterification, a fundamental reaction in organic chemistry. This can be accomplished by the direct reaction of cyclodecanol (B74256) with acetic acid or its derivatives, utilizing various catalytic systems to enhance reaction rates and yields.
Direct Esterification Catalyzed Systems
Research has shown the efficacy of novel sulfur(IV)-based organocatalysts for the direct esterification of alcohols. In these systems, secondary alcohols such as cyclododecanol (B158456) have been shown to react efficiently with carboxylic acids, affording the corresponding ester products in yields ranging from 60% to 85%. rsc.org Another example involves the use of diphenylammonium triflate, a weakly acidic catalyst, for the condensation of 4-phenylbutyric acid with cyclododecanol. researchgate.net However, this particular system was noted to produce a significant amount of cyclododecene (B75492) (>25%) as an undesired byproduct, highlighting a common challenge in the esterification of cyclic alcohols where elimination can compete with substitution. researchgate.net
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov These catalysts are solids that promote the reaction at their surface.
For the synthesis of cyclododecyl acetate, potassium fluoride (B91410) (KF) has been demonstrated as an effective heterogeneous catalyst. The reaction between cyclododecanol and acetic acid in the presence of KF at 80°C for 7 hours resulted in a high yield of 98.0%. lookchem.com While specific data for other solid acids with cyclodecanol is limited, catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites are widely used and effective for other esterification reactions, suggesting their potential applicability. mdpi.comresearchgate.net For instance, sulfonated hypercrosslinked polymers have been shown to be effective catalysts for the hydrolysis of cyclohexyl acetate, the reverse reaction, outperforming conventional resins. researchgate.net
A data table summarizing the heterogeneous catalytic synthesis of cyclododecyl acetate is presented below.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Cyclododecanol | Acetic Acid | Potassium Fluoride (KF) | 80°C, 7 hours | 98.0% | lookchem.com |
Transesterification Processes Involving this compound Precursors
Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be used to synthesize this compound by reacting cyclodecanol with a suitable acetate ester, such as ethyl acetate or vinyl acetate. mdpi.com This process can be catalyzed by acids, bases, or enzymes (e.g., lipases). tandfonline.com
A highly efficient transesterification route for producing cyclododecyl acetate involves the reaction of cyclododecanol with ethyl acetate. lookchem.com Using lanthanum(III) isopropoxide as a catalyst in hexane (B92381) under reflux conditions, a near-quantitative yield of 99.0% was achieved. lookchem.com This method benefits from using a common and low-boiling point ester as the acetyl source.
The key reaction parameters for this transesterification process are detailed in the table below.
| Alcohol | Acyl Donor | Catalyst | Solvent/Conditions | Yield | Source |
|---|---|---|---|---|---|
| Cyclododecanol | Ethyl Acetate | Lanthanum(III) isopropoxide | Hexane, Reflux, Chemoselective | 99.0% | lookchem.com |
Acyl Halide and Anhydride (B1165640) Approaches for this compound Derivatization
To circumvent the equilibrium limitations of direct esterification, highly reactive acylating agents such as acetyl chloride (an acyl halide) or acetic anhydride are often employed. mdpi.comsavemyexams.com These reagents react readily and often irreversibly with alcohols to form esters. The reactions are typically fast and high-yielding. commonorganicchemistry.comatamanchemicals.com
The synthesis of this compound from cyclodecanol using acetic anhydride has been reported with excellent results. lookchem.com The reaction, when performed in the presence of 4-N,N-dimethylaminopyridinium saccharinate as a catalyst at room temperature (25°C) without a solvent, proceeds to completion in 8 hours, yielding 99.0% of the desired ester. lookchem.com The use of acetic anhydride is also mentioned in patent literature as a viable esterification reagent for cyclododecanol derivatives. google.com
A summary of this high-yield acetylation is provided in the following table.
| Alcohol | Acylating Agent | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Cyclododecanol | Acetic Anhydride | 4-N,N-dimethylaminopyridinium saccharinate | 25°C, 8 hours, Neat, Inert atmosphere | 99.0% | lookchem.com |
Stereoselective and Enantioselective Synthesis of this compound
Stereoselective synthesis refers to a reaction that preferentially yields one stereoisomer over others. msu.edu For a molecule like this compound, chirality can arise from the arrangement of substituents on the ten-membered ring of the cyclodecanol precursor. The synthesis of a specific enantiomer or diastereomer of this compound would therefore typically rely on starting with an enantiomerically pure or enriched form of cyclodecanol.
While the literature provides many examples of stereoselective synthesis for various other compounds, specific, documented methods for the enantioselective or diastereoselective synthesis of this compound are not widely reported. researchgate.netorganic-chemistry.org The development of such methods would likely involve two main strategies:
Resolution or Asymmetric Synthesis of Cyclodecanol: The primary approach would be to first obtain a single stereoisomer of cyclodecanol. This could be done by classical resolution of a racemic mixture or by an asymmetric synthesis that creates the chiral alcohol from an achiral precursor. This enantiomerically pure alcohol could then be esterified using one of the high-yielding methods described previously (e.g., with acetic anhydride), which typically proceeds without affecting the stereocenter of the alcohol.
Kinetic Resolution via Enantioselective Esterification: An alternative strategy is kinetic resolution. In this process, a racemic mixture of cyclodecanol is reacted with an acetylating agent in the presence of a chiral catalyst, often an enzyme like a lipase (B570770). The chiral catalyst would react faster with one enantiomer of the alcohol than the other, leading to a mixture of enantiomerically enriched this compound and unreacted, enantiomerically enriched cyclodecanol. Lipase-catalyzed transesterification is a well-established method for achieving kinetic resolution of alcohols, though specific application to cyclodecanol for acetate synthesis requires further investigation. tandfonline.com
The pursuit of stereoselective routes to this compound remains an area of interest for chemists seeking to create chiral building blocks for more complex molecules.
Kinetic and Mechanistic Investigations of this compound Formation
The synthesis of cycloalkyl acetates, such as this compound, typically proceeds via the esterification of the corresponding cycloalkanol (cyclodecanol) with acetic acid or through the addition of acetic acid to a cycloalkene (cyclodecene). The kinetic and mechanistic aspects of these reactions are crucial for process optimization and catalyst design.
The rate of esterification reactions is influenced by several factors including temperature, catalyst loading, and the molar ratio of reactants. For the synthesis of cyclohexyl acetate via the esterification of cyclohexene (B86901) with acetic acid, studies have shown that an increase in reaction temperature from 45°C to 85°C leads to a significant rise in conversion. acs.org Beyond this temperature, the change in conversion becomes less pronounced. acs.org Similarly, increasing the catalyst loading generally enhances the conversion rate. acs.org
To describe the kinetics of such esterification reactions, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is often employed. acs.orgresearchgate.nettandfonline.com This model is particularly suitable for liquid-phase reactions catalyzed by solid catalysts, as it accounts for the adsorption of reactants onto the catalyst surface. researchgate.net The LHHW model for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid using a sulfonic acid-type styrene (B11656) cation exchange resin catalyst has been established. acs.orgresearchgate.net The model considers that all reactants and products are adsorbed on the catalyst surface. researchgate.net
The reaction rate (r) can be expressed by a kinetic model that incorporates the concentrations (or activities) of the reactants and products, as well as the forward and backward reaction rate constants. scielo.org.co For the esterification of nopol (B1679846) with acetic acid, a second-order kinetic model for both the forward and reverse reactions has been successfully applied. scielo.org.coudea.edu.co
Table 1: Kinetic Parameters for the Esterification of Cyclohexene with Acetic Acid Note: This data is for cyclohexyl acetate synthesis and serves as an analogue for this compound.
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (Ea) | 93.06 kJ/mol | researchgate.net |
| Pre-exponential Factor (A) | 5.33 × 10⁹ L²/(mol·g·min) | researchgate.net |
| Standard Reaction Enthalpy (ΔH°) | -40.51 kJ/mol | researchgate.net |
The mechanism of esterification reactions involves the formation of a transition state, which is the highest energy point along the reaction coordinate. nih.gov In the acid-catalyzed esterification of an alcohol, the reaction typically proceeds through a protonated alcohol intermediate, which is then attacked by the carboxylic acid.
Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating the geometry and energy of these transition states. researchgate.net For esterification reactions, cyclic transition states involving four or six members are often proposed. researchgate.net The analysis of these transition states helps in understanding the reaction mechanism at a molecular level. researchgate.net For instance, in the pyrolysis of tertiary alkyl acetates, a concerted β-elimination reaction proceeds through a six-membered cyclic transition state. psu.educdnsciencepub.com
In some catalytic systems, non-covalent interactions, such as hydrogen bonding, play a crucial role in organizing the transition state geometry. acs.org The stability of the transition state directly influences the reaction rate and selectivity.
The synthesis of this compound can be catalyzed by both homogeneous and heterogeneous catalysts. Acid catalysts are commonly used for esterification reactions. The catalytic cycle typically involves the following key steps:
Activation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The alcohol (cyclodecanol) acts as a nucleophile and attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the hydroxyl group of the former alcohol to one of the hydroxyl groups of the tetrahedral intermediate.
Water Elimination: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to regenerate the catalyst and yield the final ester product, this compound.
In reactions involving palladium catalysis, such as acetoxylation, the catalytic cycle can be more complex. For instance, the acetate ion can act as a bidentate ligand for palladium, which can significantly alter the reaction mechanism and increase the reaction rate. diva-portal.org In some cases, the acetate itself acts as a pre-catalyst, which is converted into the active catalytic species during the reaction. acs.orgresearchgate.net For example, in the acetate-catalyzed trimerization of isocyanates, the acetate anion initiates a series of reactions that lead to the formation of a more active deprotonated amide catalyst, which then drives the main catalytic cycle. acs.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation of Cyclodecyl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution NMR spectroscopy stands as a powerful tool for probing the molecular structure of cyclodecyl acetate (B1210297). Low-temperature 13C NMR studies of cyclodecane (B1584694) have revealed the presence of a minor conformation, the twist-boat-chair-chair (TBCC), in addition to the more prevalent boat-chair-boat (BCB) conformation. acs.org At -146.1 °C, the populations are estimated to be 5.2% for TBCC and 94.8% for BCB, with a free-energy difference of 0.73 ± 0.3 kcal/mol. acs.org Similar conformational patterns have been observed for cyclodecyl acetate at -160.0 °C, indicating that the acetate group does not significantly alter the conformational preferences of the cyclodecane ring. acs.org
Multi-Dimensional NMR Techniques (2D, 3D) for Connectivity and Conformation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are pivotal in establishing the connectivity of atoms within a molecule. cam.ac.uklibretexts.org A COSY spectrum plots a 1D NMR spectrum against itself, revealing correlations between coupled protons as off-diagonal peaks. libretexts.org This allows for the unambiguous assignment of protons that are in close proximity through chemical bonds. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are other crucial 2D NMR experiments that provide information on the connectivity between different types of nuclei, typically ¹H and ¹³C. HSQC reveals one-bond correlations, while HMBC shows correlations over two or more bonds. mdpi.com These techniques are invaluable for assigning the complete NMR spectra of complex molecules. mdpi.com The combination of various 2D NMR experiments can provide a comprehensive picture of the molecular structure and conformation of this compound. mdpi.commdpi.com
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing the structure and dynamics of materials in their solid form, providing insights into both crystalline and amorphous regions. boku.ac.at This method can determine the ratio of these regions within a sample and identify different polymorphic forms. boku.ac.at For cellulose (B213188) derivatives like acetates, ssNMR can elucidate the degree of substitution and other structural features. boku.ac.at The experimental parameters, such as cross-polarization contact time and repetition time, significantly influence the resulting spectra and are crucial for accurate analysis. pharmaexcipients.com
Chiral NMR Shift Reagents for Enantiomeric Purity Assessment
Determining the enantiomeric purity of a chiral compound is essential, and NMR spectroscopy in conjunction with chiral shift reagents offers a powerful method for this assessment. libretexts.org Lanthanide-based chiral shift reagents, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can induce chemical shift differences between the signals of enantiomers, allowing for their quantification. libretexts.orgrsc.org These reagents form diastereomeric complexes with the enantiomers, leading to separate NMR signals. libretexts.org While effective, the use of these reagents can sometimes lead to line broadening, especially in high-field NMR. tcichemicals.comtcichemicals.com The development of water-soluble chiral shift reagents has expanded the applicability of this technique to a wider range of compounds. tcichemicals.comtcichemicals.com
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high level of accuracy enables the differentiation of compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com For instance, while conventional MS might not distinguish between two molecules with a nominal mass of 121, HRMS can provide the precise mass, leading to an unambiguous identification of the chemical formula. bioanalysis-zone.com This technique is a cornerstone in the characterization of organic compounds. sccwrp.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, with fragmentation induced between the stages. msaltd.co.uk In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. This process provides detailed structural information and helps to elucidate the fragmentation pathways of a molecule. msaltd.co.uk Techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry offer high sensitivity and selectivity, making them suitable for the quantitative analysis of specific compounds in complex mixtures. rjptonline.orgresearchgate.net The study of fragmentation patterns is crucial for the structural confirmation of compounds like this compound.
Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformation
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. slideshare.netrsc.org This separation occurs as ions are guided by a weak electric field through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). nih.govchromatographyonline.com An ion's velocity through the drift tube is determined by its mobility (K), which is inversely proportional to its rotationally averaged collision cross-section (CCS). nih.govacs.org Compact, folded conformations experience fewer collisions with the buffer gas and thus travel faster (shorter drift time, smaller CCS) than extended, open conformations of the same m/z. rsc.org
For a flexible molecule like this compound, IMS-MS is ideally suited to probe its conformational landscape in the gas phase. The ten-membered cyclodecane ring is known to exist in several conformations, with the boat-chair-boat (BCB) form being the most stable and predominant. slideshare.netacs.orgyoutube.com Other higher-energy conformers, such as the twist-boat-chair (TBC) and twist-boat-chair-chair (TBCC), also exist in equilibrium. acs.orgacs.org
An IMS-MS analysis of this compound would be expected to resolve these distinct conformational families into separate signals. The primary signal would correspond to the ion of the most stable BCB conformer. Less intense signals, appearing at different drift times, would indicate the presence of the less populated, higher-energy conformers. This allows for the experimental determination of the relative abundance and stability of different gas-phase structures. rsc.org
Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Conformers
This table illustrates the expected results from an IMS-MS experiment, where different conformers would be separated based on their shape, yielding distinct drift times and collision cross-section (CCS) values.
| Conformer | Predicted Relative Abundance | Expected Drift Time (ms) | Hypothetical Collision Cross-Section (Ų) |
| Boat-Chair-Boat (BCB) | High | Shorter | Smaller |
| Twist-Boat-Chair (TBC) | Low | Longer | Larger |
| Twist-Boat-Chair-Chair (TBCC) | Low | Intermediate | Intermediate |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. rockymountainlabs.com The resulting spectrum reveals the functional groups present in the molecule. triprinceton.org
For this compound, the most prominent features in its FT-IR spectrum would be characteristic of the ester group and the saturated cycloalkane ring. A very strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the ester. researchgate.netacs.org Another strong band, or set of bands, corresponding to the C-O stretching vibrations of the ester linkage, would appear in the 1300-1150 cm⁻¹ region. researchgate.netdtu.dk
The cyclodecane ring would be identified by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and various CH₂ bending (scissoring, ~1465 cm⁻¹) and rocking vibrations in the fingerprint region (<1500 cm⁻¹). triprinceton.orgresearchgate.net The complexity of the fingerprint region would reflect the specific conformation (i.e., the BCB form) of the ten-membered ring.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 2950 - 2850 | C-H Stretch | Cycloalkane Ring | Strong |
| 1750 - 1735 | C=O Stretch | Ester | Very Strong, Sharp |
| ~1465 | CH₂ Bend (Scissoring) | Cycloalkane Ring | Medium |
| 1300 - 1150 | C-O Stretch | Ester | Strong |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). acs.org While IR spectroscopy is most sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. ncl.ac.uk This makes it an excellent tool for obtaining a detailed molecular fingerprint. mdpi.com
In the Raman spectrum of this compound, the C=O stretch would be present but generally weaker than in the IR spectrum. creative-biostructure.com Conversely, the C-H stretching and bending modes and, most significantly, the C-C stretching vibrations of the cyclodecane backbone would produce strong signals. mdpi.com The unique pattern of these signals in the fingerprint region is highly sensitive to the molecule's specific conformation, providing a clear signature for the predominant BCB structure. mdpi.com
Table 3: Expected Characteristic Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 2950 - 2850 | C-H Stretch | Cycloalkane Ring | Strong |
| 1750 - 1735 | C=O Stretch | Ester | Weak to Medium |
| 1470 - 1440 | CH₂ Bend | Cycloalkane Ring | Medium |
| 1100 - 800 | C-C Stretch | Cycloalkane Ring | Strong |
X-ray Crystallography and Diffraction Studies
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule in its solid state. researchgate.netcreative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, a complete three-dimensional model of the molecule can be constructed. rigaku.com This model includes precise bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and configuration. currenta.de
For this compound, an SC-XRD study would definitively confirm the conformation of the ten-membered ring. Based on studies of related compounds, this is expected to be the boat-chair-boat (BCB) conformation. acs.orgrigaku.com The analysis would also reveal the precise orientation of the acetate substituent on the ring. Furthermore, SC-XRD determines how the individual molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. researchgate.net
Table 4: Plausible Single-Crystal X-ray Diffraction Data for this compound
This table presents a hypothetical but realistic set of crystallographic parameters that could be obtained from an SC-XRD analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1255 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.05 |
| Conformation of Ring | Boat-Chair-Boat (BCB) |
Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline powders rather than a single crystal. The technique is invaluable for identifying bulk crystalline materials and, crucially, for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Each polymorph has a unique crystal lattice and will therefore produce a distinct diffraction pattern, which serves as a unique fingerprint for that crystalline phase.
While no polymorphs of this compound are documented in the searched literature, PXRD would be the primary screening tool to investigate their potential existence. Different crystallization conditions (e.g., solvent, temperature, pressure) could yield different polymorphs. By comparing the PXRD pattern of a new batch to a reference pattern, one can quickly determine if it is the same crystalline phase or a new, previously uncharacterized one.
Table 5: Illustrative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs of this compound
This table demonstrates how two different polymorphs (Form A and Form B) would give rise to unique sets of diffraction peaks at different 2θ angles.
| Hypothetical Polymorph Form A (2θ values) | Hypothetical Polymorph Form B (2θ values) |
| 8.5° | 9.1° |
| 12.3° | 11.5° |
| 17.0° | 16.2° |
| 21.1° | 20.8° |
| 23.5° | 24.0° |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds. hebmu.edu.cn These techniques rely on the interaction of polarized light with a chiral sample. mgcub.ac.in
Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ull.esjasco-global.com This differential absorption is only observed for chiral molecules that contain a chromophore, a light-absorbing functional group, in the vicinity of a stereogenic center. ull.es The resulting ECD spectrum is a plot of the difference in molar absorptivity (Δε) against wavelength.
A key feature of an ECD spectrum is the Cotton effect, which is the characteristic S-shaped curve centered at the absorption maximum of a chromophore. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereogenic centers near the chromophore. ull.es Enantiomers will exhibit mirror-image ECD spectra, with Cotton effects of equal magnitude but opposite signs. ull.es This makes ECD an excellent tool for determining the absolute configuration of a chiral molecule by comparing its experimental spectrum with that of a known standard or with computationally predicted spectra. nih.govfaccts.de
For this compound, the acetate group's carbonyl moiety can act as a chromophore. The n→π* electronic transition of this carbonyl group would be expected to give rise to a Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect would be dependent on the conformation of the ten-membered ring and the spatial arrangement of the acetate group relative to the ring's stereogenic centers.
Illustrative ECD Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect Sign |
| (R)-Cyclodecyl acetate | 215 | +1.5 | Positive |
| (S)-Cyclodecyl acetate | 215 | -1.5 | Negative |
Note: The data in this table is illustrative and represents the type of results that would be obtained from an ECD analysis. The exact wavelength and Δε values would need to be determined experimentally or through computational modeling.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.in The resulting plot of specific rotation versus wavelength is known as an ORD curve. mgcub.ac.in
Similar to ECD, ORD curves can be used to determine the absolute configuration of chiral molecules. The shape of the ORD curve, particularly in the region of a chromophore's absorption band, can be complex and is described as an anomalous dispersion or a Cotton effect curve. kud.ac.in A plain ORD curve, observed at wavelengths far from an absorption maximum, shows a gradual increase or decrease in rotation with decreasing wavelength. mgcub.ac.in
The sign of the Cotton effect in an ORD curve provides information about the stereochemistry of the molecule. The relationship between ECD and ORD is mathematically defined by the Kronig-Kramers transforms, meaning that the two techniques provide complementary information. biologic.net For this compound, ORD measurements would reveal the change in optical rotation across a range of wavelengths, with the potential for an anomalous dispersion curve around the absorption maximum of the acetate chromophore.
Illustrative ORD Data for this compound
| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer | Specific Rotation [α] for (S)-enantiomer |
| 589 (Sodium D-line) | +25.0 | -25.0 |
| 436 | +50.0 | -50.0 |
| 365 | +80.0 | -80.0 |
| 250 | +300.0 | -300.0 |
| 220 | -150.0 | +150.0 |
Note: The data in this table is illustrative. The specific rotation values and the shape of the ORD curve would need to be determined experimentally.
Reactivity Profiles and Transformational Chemistry of Cyclodecyl Acetate
Hydrolysis and Transesterification Pathways
The hydrolysis of cyclodecyl acetate (B1210297) involves the cleavage of the ester bond to yield cyclodecanol (B74256) and acetic acid. This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters like cyclodecyl acetate is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric acid or sulfuric acid, which also serves as the source of water. chemguide.co.uklibretexts.org
The generally accepted mechanism involves the following steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comnumberanalytics.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of Alcohol : The tetrahedral intermediate collapses, eliminating a molecule of cyclodecanol and regenerating the carbonyl group of the carboxylic acid. youtube.com
Deprotonation : Finally, a water molecule removes a proton from the protonated carboxylic acid to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out using a strong base like sodium hydroxide (B78521). masterorganicchemistry.com
The mechanism for base-catalyzed hydrolysis involves the following steps:
Nucleophilic Attack by Hydroxide : A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. numberanalytics.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com
Elimination of the Alkoxide : The tetrahedral intermediate then collapses, leading to the elimination of the cyclodecyloxide ion (the leaving group). chemistrysteps.com
Protonation (Workup) : To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt. masterorganicchemistry.com
The most common mechanism for base-catalyzed ester hydrolysis is the BAC2 mechanism, which stands for base-catalyzed, acyl-oxygen cleavage, bimolecular reaction. epa.gov
Enzymatic Hydrolysis Mechanisms
Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters under mild conditions. mdpi.comresearchgate.net These biocatalysts are often highly selective. researchgate.net The enzymatic hydrolysis of esters generally follows a mechanism involving the formation of an acyl-enzyme intermediate. jmb.or.kr
The general steps for lipase-catalyzed hydrolysis are:
Acylation : The ester substrate binds to the active site of the lipase (B570770). A serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (cyclodecanol) and forming an acyl-enzyme intermediate. jmb.or.kr
Deacylation : A water molecule then enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (acetic acid) and regenerate the free enzyme. jmb.or.kr
The rate and extent of enzymatic hydrolysis can be influenced by factors such as the enzyme source, substrate structure, pH, and temperature. mdpi.comnih.gov For instance, some lipases exhibit selectivity for specific ester structures. researchgate.net
Intermolecular and Intramolecular Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by both acids and bases. In the context of this compound, intermolecular transesterification would involve reacting it with another alcohol to produce a new ester and cyclodecanol.
The mechanism for transesterification is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. mdpi.comresearchgate.net Lipases are also effective catalysts for transesterification reactions, often proceeding via the same acyl-enzyme intermediate as in hydrolysis. jmb.or.kroup.com The reaction involves the acylation of the enzyme by the ester (this compound) followed by deacylation with the new alcohol. jmb.or.kr
Intramolecular transesterification can occur in molecules containing both an ester and a hydroxyl group, leading to the formation of a cyclic ester (lactone). While not directly applicable to this compound itself, derivatives of cyclodecanol containing an additional ester functionality could potentially undergo such reactions. The mechanism is analogous to the intermolecular version, with the hydroxyl group within the same molecule acting as the nucleophile. masterorganicchemistry.com
Oxidation and Reduction Chemistry
The chemical transformations of this compound also include oxidation and reduction reactions, which can target either the cycloalkane ring or the acetate group, depending on the reagents and conditions employed.
Selective Oxidation of this compound Derivatives
The oxidation of this compound derivatives can be achieved using various oxidizing agents. For instance, cytochrome P450 enzymes have been shown to catalyze the oxidation of cycloalkyl acetates. researchgate.net In a study involving cyclododecyl acetate, which is structurally similar to this compound, the enzyme CYP101B1 was found to oxidize it to 7-hydroxycyclododecyl acetate with 74% regioselectivity. researchgate.netrsc.org This suggests that enzymatic systems can be employed for the selective hydroxylation of the cycloalkane ring of this compound.
Other methods for the oxidation of related cycloalkanes have been reported. For example, tetrahydronaphthalene derivatives can be oxidized to α-tetralones using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidizing agent. acs.org Ozonolysis has also been reported as a method to oxidize acetals to esters, indicating the reactivity of related functional groups to strong oxidizing agents. cdnsciencepub.com
Table 1: Research Findings on the Oxidation of Cycloalkyl Acetates
| Substrate | Oxidizing Agent/Catalyst | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Cyclododecyl acetate | CYP101B1 | 7-hydroxycyclododecyl acetate | 74% regioselectivity for the 7-position. | researchgate.netrsc.org |
| Cyclooctyl acetate | CYP101B1 and CYP101C1 | 5-hydroxycyclooctyl acetate | GC-MS analysis confirmed the formation of the hydroxylated product. | rsc.org |
| Cyclohexyl acetate | tert-Butylperoxy radical | Various oxygenated products | The ester group activates the C-H bond at the α-position. | researchgate.net |
The reduction of esters typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. In the case of this compound, reduction would yield cyclodecanol and ethanol. While specific studies on the reduction of this compound are not prevalent in the provided search results, the general reactivity of esters towards reducing agents is well-established. For example, the hydrogenation of cyclohexyl acetate over copper-based catalysts has been studied, yielding cyclohexanol. mdpi.com This suggests that similar catalytic hydrogenation methods could be applied to reduce this compound to cyclodecanol.
Reduction Methodologies for Functional Group Transformation
The ester functional group of this compound is a key site for chemical reduction, primarily aimed at converting the carbonyl group into an alcohol or, under specific conditions, an aldehyde. The choice of reducing agent dictates the reaction outcome, selectivity, and required conditions.
The most common and powerful method for the reduction of esters, including this compound, is the use of strong hydride-donating reagents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. The initial tetrahedral intermediate collapses to form an aldehyde (cyclodecanecarbaldehyde), which is immediately reduced further by another equivalent of hydride to yield the primary alcohol, cyclodecanol. The process is typically conducted in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and results in a high-yield conversion.
For a more controlled reduction to the aldehyde stage, sterically hindered and less reactive aluminum hydride reagents are employed. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for this transformation. When used in stoichiometric amounts at low temperatures (e.g., -78 °C), DIBAL-H coordinates to the ester oxygen, and a single hydride transfer forms a stable tetrahedral intermediate. This intermediate does not collapse until aqueous workup, at which point it hydrolyzes to release the aldehyde, cyclodecanecarbaldehyde. Careful control of temperature and stoichiometry is critical to prevent over-reduction to cyclodecanol.
In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters under standard conditions. However, reduction can be induced by using high temperatures, high-pressure conditions, or by activating the ester with Lewis acids or using a large excess of NaBH₄ in a high-boiling protic solvent. Even under these forcing conditions, the reaction is often slower and less efficient than with LiAlH₄.
The table below summarizes key reduction methodologies for this compound.
| Reagent | Typical Reaction Conditions | Primary Product(s) | Mechanistic Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | Cyclodecanol | Complete reduction via an intermediate aldehyde. Two equivalents of hydride are consumed per ester molecule. |
| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, -78 °C | Cyclodecanecarbaldehyde | Partial reduction. A stable intermediate is formed at low temperature, which hydrolyzes to the aldehyde upon workup. |
| Sodium borohydride (NaBH₄) | High temp. (e.g., reflux in isopropanol) or with additives (e.g., LiCl) | Cyclodecanol | Generally very slow and inefficient for esters. Reactivity is significantly lower than LiAlH₄. |
Derivatization Strategies for Functional Group Modification
The ester linkage in this compound is susceptible to nucleophilic acyl substitution, providing a direct route to other functional groups by cleaving the acyl-oxygen bond. The two primary transformations are hydrolysis and transesterification.
Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible and efficient method for converting this compound back to its constituent alcohol. The reaction is typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the cyclodecyloxide anion, which is immediately protonated by the solvent or upon workup to yield cyclodecanol. The other product is the carboxylate salt (e.g., sodium acetate).
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, this compound can be hydrolyzed to cyclodecanol and acetic acid. This reaction is an equilibrium process, and the forward reaction is favored by using a large excess of water, as dictated by Le Châtelier's principle.
Transesterification: This process involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of methanol (B129727) under acidic conditions will produce methyl acetate and cyclodecanol. The reaction equilibrium can be driven towards the products by using the new alcohol as the solvent or by removing one of the products as it is formed.
| Reaction Type | Typical Reagents | Primary Products | Catalyst Type |
|---|---|---|---|
| Saponification (Base-Catalyzed Hydrolysis) | NaOH(aq) or KOH(aq), H₂O/EtOH | Cyclodecanol + Sodium acetate | Base (stoichiometric) |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Cyclodecanol + Acetic acid | Acid (catalytic) |
| Transesterification | An alcohol (e.g., Methanol) | A new ester (e.g., Methyl acetate) + Cyclodecanol | Acid or Base (catalytic) |
The cyclodecyl ring is a saturated hydrocarbon moiety and is generally unreactive under mild conditions. Functionalization of the ring requires strategies that can activate C-H bonds, most commonly through radical-based pathways.
A primary strategy for introducing functionality onto the cyclodecyl ring is free-radical halogenation. This can be achieved with reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This reaction selectively brominates at allylic or benzylic positions, but in a saturated ring like cyclodecane (B1584694), it proceeds via hydrogen abstraction by a bromine radical to form a secondary alkyl radical. Subsequent reaction with Br₂ (present in low concentration) or NBS itself yields a brominated derivative, bromothis compound. Due to the conformational flexibility and multiple secondary C-H bonds of the cyclodecyl ring, this reaction may produce a mixture of positional isomers.
Once the bromine atom is installed, the resulting bromothis compound serves as a versatile intermediate. It can undergo:
Elimination Reactions: Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) can induce an E2 elimination to form cyclodecenyl acetate, introducing a double bond into the ring system.
Nucleophilic Substitution Reactions: The bromide can be displaced by various nucleophiles (e.g., CN⁻, N₃⁻, RCOO⁻) via SN1 or SN2 pathways to introduce a wide range of other functional groups onto the cyclodecyl ring.
| Strategy | Typical Reagents | Intermediate Product | Potential Subsequent Reactions |
|---|---|---|---|
| Free-Radical Bromination | N-bromosuccinimide (NBS), AIBN or UV light | Bromothis compound | Elimination (to form C=C), Nucleophilic Substitution |
Mechanistic Investigations of Reactivity
Quantitative analysis of substituent effects on the reactivity of this compound and its derivatives can be achieved using linear free-energy relationships. While the Hammett equation is specific to substituents on aromatic rings, the Taft equation is the appropriate tool for analyzing steric and polar effects in aliphatic systems like the cyclodecyl ring.
The Taft equation is expressed as: log(k/k₀) = ρσ + δEₛ
Where:
k/k₀ is the ratio of the rate constant for a substituted reactant to that of an unsubstituted reference reactant (e.g., hydrolysis of 2-methylthis compound vs. This compound).
Computational Modeling of Reaction Pathways
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and guiding the synthesis of complex molecules. acs.org Methods such as Density Functional Theory (DFT) and other quantum chemical calculations provide a molecular-level understanding of reaction pathways, transition states, and the energetics involved in chemical transformations. acs.orgmdpi.com While extensive computational studies have been conducted on related cyclic esters like cyclohexyl acetate, specific and detailed research focusing solely on the computational modeling of this compound's reaction pathways is not extensively documented in the reviewed literature.
However, the principles and methodologies applied to similar systems can be extrapolated to understand the potential reaction pathways of this compound. For instance, theoretical studies on the esterification of cyclohexene (B86901) to cyclohexyl acetate have utilized models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model to describe the reaction kinetics. acs.orgresearchgate.net Such models, which are based on the interactions between reactants and a catalyst surface, could theoretically be adapted to model the synthesis of this compound.
Furthermore, DFT calculations are commonly employed to investigate the electronic effects and conformational preferences that dictate reaction outcomes. benchchem.com In the context of this compound, computational models could predict the most stable conformations of the ten-membered ring and how these conformations influence the accessibility of the ester group to reagents. Advanced computational techniques can also model reaction dynamics, including the role of solvents and catalysts in the transformation of the acetate group. mdpi.comresearchgate.net
Although direct computational data for this compound is sparse, the established use of computational modeling for other cyclic acetates provides a clear framework for future research. Such studies would be invaluable for predicting the reactivity of this compound in various chemical environments and for designing efficient synthetic and transformational processes.
Computational Chemistry and Theoretical Studies of Cyclodecyl Acetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of cyclodecyl acetate (B1210297), providing a detailed picture of its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size of cyclodecyl acetate. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction.
In the study of this compound, DFT would be employed to perform geometry optimizations. This process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy, known as the equilibrium geometry. For a flexible molecule like this compound, this involves identifying numerous local minima on the potential energy surface, each representing a stable conformer. The relative energies of these conformers can then be calculated to predict their populations at a given temperature. A common approach involves using a functional like B3LYP paired with a basis set such as 6-31G(d) to achieve reliable results for organic molecules.
Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers (Note: This data is illustrative, as specific computational studies on this compound are not widely published. The values represent the type of data obtained from DFT calculations.)
| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) |
| Chair-Boat-Chair | C1 | 0.00 |
| Boat-Chair-Boat | Cs | 1.25 |
| Twist-Chair-Chair | C2 | 2.10 |
| Crown | C2h | 5.80 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, often referred to as "gold standard" results.
For this compound, high-accuracy ab initio calculations could be used to refine the energies of the most stable conformers previously identified by DFT. This is particularly important for systems with subtle non-covalent interactions that might be challenging for some DFT functionals to describe accurately. A single-point energy calculation using a method like CCSD(T) with an augmented basis set (e.g., aug-cc-pVTZ) on a DFT-optimized geometry would provide a highly accurate benchmark for the relative conformational energies.
A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structural assignment.
NMR Spectroscopy: Chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By performing a Boltzmann-weighted average of the calculated shifts for all significant conformers, a theoretical NMR spectrum can be generated that accounts for the dynamic conformational equilibrium of this compound.
IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated by determining the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of normal modes, each with a corresponding frequency and intensity, which directly correlate to peaks in the infrared (IR) and Raman spectra. These calculated spectra are invaluable for assigning specific vibrational modes to experimentally observed bands, such as the characteristic C=O stretch of the acetate group and the complex fingerprint region associated with the cyclodecyl ring.
Conformational Analysis through Molecular Mechanics and Dynamics
While quantum mechanics provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of a molecule as flexible as this compound. Molecular mechanics and dynamics offer a computationally efficient alternative for this task.
Molecular mechanics (MM) methods model a molecule as a collection of atoms connected by springs, governed by a set of potential energy functions known as a force field. The energy of a given conformation is calculated based on terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
The accuracy of MM calculations is entirely dependent on the quality of the force field. For this compound, a well-parameterized force field like MMFF94, OPLS, or AMBER would be chosen. The development and validation of these force fields involve parameterizing them against a large set of experimental data and high-level ab initio calculations for small, representative molecules. For a molecule containing a medium-sized ring, it is crucial that the force field accurately reproduces the torsional potentials that govern the ring's structure and the subtle balance of non-bonded interactions that determine conformational preferences.
Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the atomic movements over time. An MD simulation of this compound would provide a dynamic picture of its conformational behavior, showing how it transitions between different stable and metastable states.
By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can generate a trajectory that maps out the molecule's accessible conformational landscape. Analysis of this trajectory can reveal the relative populations of different conformers, the pathways and energy barriers for interconversion between them, and how the conformational equilibrium might be influenced by factors like temperature. This approach is particularly powerful for understanding the flexibility of the ten-membered ring and the orientational preferences of the acetate substituent.
Pseudorotation and Ring Flip Dynamics in Cyclodecyl Systems
Medium-sized rings, such as the ten-membered cyclodecane (B1584694) ring of this compound, are characterized by a high degree of conformational flexibility. nih.gov Unlike smaller, more rigid rings, they suffer from a combination of angle strain, torsional strain, and unfavorable transannular interactions (steric hindrance between atoms across the ring). nih.gov This complex interplay of forces gives rise to a multitude of low-energy conformations and dynamic interconversion processes, including ring flips and pseudorotation, which is a continuous conformational change without passing through a high-energy transition state. researchgate.netnih.gov
Computational and experimental studies on the parent cyclodecane ring have identified several key conformations. The boat-chair-boat (BCB) conformation is generally considered the most stable. acs.orgresearchgate.net However, other conformations, such as the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC), are close in energy and are thermally accessible. acs.orgresearchgate.net A study combining dynamic NMR spectroscopy and computational methods investigated the conformational behavior of cyclodecane and its substituted derivatives, including this compound. acs.org
At a low temperature of -160.0 °C, the ¹³C NMR spectrum of this compound showed a pattern of chemical shifts and intensities for the ring carbon bearing the acetate group that was very similar to that of chlorocyclodecane (B12895266). acs.org For chlorocyclodecane, a detailed analysis revealed the presence of three distinct conformations at -165.5 °C. These were assigned as an equatorial BCB conformer, an axial BCB conformer, and a TBCC conformer. acs.org Given the spectral similarities, a similar conformational distribution is inferred for this compound. The dynamic interchange between these BCB and TBCC forms, along with other low-energy structures, constitutes the complex pseudorotation and ring-flip landscape of the cyclodecyl system.
| Conformation | Substituent Position | Population (%) at -165.5 °C (for Chlorocyclodecane) | Description |
|---|---|---|---|
| BCB | Equatorial | 31.2 | Boat-Chair-Boat conformation with the substituent in a lower-energy equatorial-like position. |
| BCB | Axial | 14.9 | Boat-Chair-Boat conformation with the substituent in a higher-energy axial-like position. |
| TBCC | N/A | 53.9 | Twist-Boat-Chair-Chair conformation, found to be the most populated species for this substituted cyclodecane at this temperature. |
Reaction Pathway Delineation and Transition State Characterization
Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, allowing for the detailed characterization of reaction mechanisms, including the identification of intermediates and transition states.
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. For a chemical reaction, the PES provides a map of all possible pathways, with valleys corresponding to stable species (reactants, intermediates, products) and saddle points corresponding to transition states.
Exploring the PES for a reaction involving this compound, such as its hydrolysis (solvolysis), would involve using quantum mechanical methods like Density Functional Theory (DFT) to:
Locate Reactant and Product Minima: Optimize the geometries of the this compound molecule and the final products (e.g., cyclodecanol (B74256) and acetic acid). Due to the flexibility of the ten-membered ring, this requires an extensive conformational search to ensure the global minimum energy structures are found.
Identify Intermediates: For reactions like Sₙ1 solvolysis, a key intermediate would be the cyclodecyl carbocation. Its geometry and stability would be calculated.
Find Transition States: Specialized algorithms are used to locate the transition state (the highest energy point) connecting the reactant to the intermediate or product. This involves finding a first-order saddle point on the PES.
Once a transition state structure has been located, it is crucial to verify that it correctly connects the intended reactants and products. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.demissouri.edu The IRC is defined as the minimum energy reaction pathway in mass-weighted coordinates that leads from the transition state downhill to the reactant on one side and to the product on the other. uni-muenchen.de
An IRC calculation starts at the optimized transition state geometry and proceeds in small steps along the steepest descent path in both the forward and reverse directions. youtube.comresearchgate.net By confirming that the two ends of the IRC path lead to the correct energy minima for the reactant and product, the calculated transition state is validated as being the correct one for the reaction under investigation. missouri.edu While this is a standard and powerful technique for elucidating reaction mechanisms, specific studies detailing the PES exploration and IRC following for reactions of this compound are not prevalent in the reviewed literature.
Prediction of Chirality and Optical Activity
This compound is a chiral molecule, and computational methods are highly effective in predicting its chiroptical properties, which is essential for determining its absolute configuration.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Time-Dependent Density Functional Theory (TDDFT) has become a reliable and cost-effective method for simulating these spectra from first principles. nih.govunipi.it
The prediction of the ECD or ORD spectrum for a conformationally flexible molecule like this compound is a multi-step process: nih.gov
Conformational Search: A thorough search for all low-energy conformers is performed using molecular mechanics or semi-empirical methods. This is critical as the final spectrum is a population-weighted average of the spectra of individual conformers.
Geometry Optimization: The geometries of the most stable conformers are then re-optimized at a higher level of theory, typically DFT (e.g., using the B3LYP functional).
TDDFT Calculations: For each optimized conformer, the excitation energies and corresponding rotatory strengths (for ECD) or optical rotations at various wavelengths (for ORD) are calculated using TDDFT.
Spectral Simulation and Averaging: The calculated rotational strengths are used to simulate an ECD spectrum for each conformer, often by fitting them to Gaussian functions. These individual spectra are then averaged according to the Boltzmann population of each conformer to generate the final theoretical spectrum. acs.org
The primary application of computationally predicted ECD and ORD spectra is the assignment of absolute configuration (AC). frontiersin.orgnih.gov The procedure involves comparing the theoretical spectrum with the experimentally measured one.
The process for assigning the AC of this compound would be as follows: First, the multi-step spectral prediction described in section 5.4.1 is performed for one enantiomer (e.g., the R-enantiomer). The predicted spectrum for the other enantiomer (S) will be its mirror image. The calculated spectrum for the R-enantiomer is then compared to the experimental spectrum. If the calculated and experimental spectra match in terms of sign and shape of the Cotton effects, the absolute configuration of the sample is assigned as R. researchgate.net If they are mirror images, the configuration is assigned as S. This approach has become a standard tool in stereochemical analysis, often providing unambiguous results where other methods fail. researchgate.netresearchgate.net
| Step | Procedure | Computational Method/Tool | Purpose |
|---|---|---|---|
| 1 | Conformational Search | Molecular Mechanics (e.g., MMFF94) or Monte Carlo methods | Identify all relevant low-energy conformers of one enantiomer. |
| 2 | Geometry Optimization & Energy Calculation | DFT (e.g., B3LYP/6-31G(d)) | Obtain accurate structures and relative energies of conformers to calculate Boltzmann populations. |
| 3 | Excited State Calculation | TDDFT (e.g., CAM-B3LYP/aug-cc-pVDZ) | Calculate excitation energies and rotational strengths for each conformer. |
| 4 | Spectrum Simulation | Software packages (e.g., SpecDis) | Generate a Boltzmann-averaged ECD spectrum from the calculated data. |
| 5 | Comparison | Visual or statistical comparison | Compare the final computed spectrum with the experimental spectrum to assign the absolute configuration. |
Advanced Analytical Methodologies for Cyclodecyl Acetate in Complex Systems
High-Performance Chromatographic Separation Techniques
Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The choice of a specific chromatographic method is dictated by the physicochemical properties of the analyte and the matrix in which it is present.
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds. Given that cyclodecyl acetate (B1210297) is an ester, it is expected to have sufficient volatility for GC analysis. The technique separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Table 1: Illustrative GC Parameters for Cyclodecyl Acetate Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table presents typical starting parameters for the GC analysis of a large-ring ester like this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
For samples where this compound is part of a mixture containing non-volatile components, or if the compound itself is thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped through it at high pressure.
A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this mode, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase. researchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the organic solvent (acetonitrile or methanol), would effectively elute compounds with varying polarities. gerli.com Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector for non-chromophoric compounds. researchgate.networktribe.com
Table 2: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or RI |
This table provides a representative set of parameters for developing an HPLC method for this compound.
Chiral Chromatography for Enantiomeric Separation and Purity
If this compound is synthesized in a chiral form, or if it is derived from a chiral precursor, it may exist as a mixture of enantiomers. Enantiomers are non-superimposable mirror images of a molecule that often exhibit different biological activities. Therefore, the separation and quantification of individual enantiomers are crucial. Chiral chromatography is a specialized form of chromatography that can separate enantiomers. google.com
This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For esters like this compound, CSPs based on derivatized cyclodextrins or polysaccharides (cellulose or amylose) are often effective. nih.govmdpi.com The analysis can be performed using either GC or HPLC. In many cases, derivatization of the corresponding alcohol (cyclodecanol) to a diastereomeric ester with a chiral derivatizing agent can also facilitate separation on a non-chiral column. nih.gov
Table 3: Chiral Separation Approaches for this compound
| Technique | Chiral Stationary Phase (Illustrative) | Mobile Phase/Carrier Gas | Principle |
| Chiral GC | Modified β-cyclodextrin bonded to polysiloxane | Hydrogen or Helium | Differential inclusion into the chiral cavity of the cyclodextrin. nih.gov |
| Chiral HPLC | Cellulose (B213188) or amylose-based CSP | Hexane (B92381)/Isopropanol | Differential interaction with the chiral polymer grooves. clockss.org |
This table outlines potential strategies for the enantiomeric separation of chiral this compound or its precursors.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. jst.go.jp SFC combines some of the best features of both GC and LC, offering high efficiency and fast separations. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and shorter analysis times compared to HPLC. jst.go.jp
SFC is particularly well-suited for the analysis and purification of non-polar to moderately polar compounds, such as esters. chromatographyonline.com The polarity of the mobile phase can be adjusted by adding a polar organic solvent (modifier), such as methanol (B129727), to the supercritical CO2. jst.go.jp This technique is also considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. chromatographyonline.com SFC is also highly effective for chiral separations. jst.go.jp
Hyphenated Analytical Techniques
Hyphenated techniques involve coupling a separation technique with a spectroscopic detection technique, providing both separation and structural identification capabilities.
GC-MS/MS for Trace Analysis and Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. For even greater sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. This is particularly useful for trace analysis of this compound in complex matrices. researchgate.net
In a typical GC-MS setup, the effluent from the GC column is directed into the ion source of the mass spectrometer. The molecules are ionized, most commonly by electron ionization (EI), which causes them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library. nih.gov The molecular ion, if present, provides the molecular weight of the compound.
For trace analysis, selected ion monitoring (SIM) can be used to look for specific fragment ions of this compound, which significantly enhances sensitivity. nih.gov In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and then further fragmented to produce a product ion spectrum. researchgate.net This process, known as multiple reaction monitoring (MRM), is highly specific and can virtually eliminate background interference, allowing for the detection and quantification of this compound at very low concentrations. researchgate.net Cold electron ionization (Cold EI) is an advanced technique that can enhance the molecular ion abundance, which is often weak in standard EI, aiding in the confirmation of the molecular weight. spectroscopyonline.com
Table 4: Illustrative GC-MS Parameters for this compound
| Parameter | Value |
| GC Column | As in Table 1 |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full Scan (for identification), SIM or MRM (for quantification) |
| Mass Range | m/z 40-400 |
This table shows typical parameters for the identification and quantification of this compound using GC-MS.
LC-MS/MS for Non-Volatile and Thermally Labile Compounds
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique ideal for the analysis of non-volatile and thermally labile compounds like this compound. ijpab.comusda.gov Unlike Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, LC-MS/MS separates compounds in the liquid phase before detection by mass spectrometry. usda.govactascientific.com This avoids the high temperatures that could cause degradation of the ester. nih.gov
The process involves introducing a sample into a liquid chromatograph, where it passes through a column packed with a stationary phase. mdpi.com The components of the sample are separated based on their affinity for the stationary and mobile phases. For a macrocyclic ester like this compound, a reversed-phase column (e.g., C18) is typically employed with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile. mdpi.comverdeanalitica.com.br
Following separation, the eluate is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar and large molecules. mdpi.commdpi.com ESI generates charged molecular ions from the analyte molecules without fragmenting them. In the case of this compound, a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺ would be expected in positive ion mode.
The tandem mass spectrometry (MS/MS) capability provides exceptional selectivity and sensitivity. researchgate.net The first mass analyzer (MS1) selects the specific precursor ion of this compound. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. mdpi.comresearchgate.net
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Setting | Purpose |
| LC System | UHPLC System | Provides high-resolution separation and speed. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | Facilitates efficient ionization and separation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the ester to form precursor ions. |
| Precursor Ion (Q1) | m/z 199.17 (as [M+H]⁺) | Selects the molecular ion of this compound for fragmentation. |
| Product Ions (Q3) | m/z 139.15, m/z 81.07 | Characteristic fragments used for quantification and confirmation. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |
Integrated NMR-Mass Spectrometry Approaches
For unambiguous structural elucidation, especially when dealing with unknown compounds or isomers, hyphenated techniques that combine multiple spectroscopic methods are invaluable. numberanalytics.comfiveable.mechromatographytoday.com An integrated Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) system provides comprehensive data, combining separation with two orthogonal detection methods. ajpaonline.combenthamdirect.com
In this setup, the sample is first separated by the LC system. The eluent flow is then split, with a portion directed to the MS for molecular weight determination and another portion to the NMR spectrometer for detailed structural analysis. benthamdirect.com
Mass Spectrometry (MS) provides the molecular weight of the eluting compound, which is a critical first step in identification. mdpi.com High-resolution MS can yield the elemental formula of this compound (C₁₂H₂₂O₂).
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure. fiveable.me ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR experiments (like COSY and HSQC) can establish the connectivity between atoms, confirming the cyclic structure and the position of the acetate group. fiveable.meresearchgate.net
The power of this integrated approach lies in its ability to correlate the mass of a separated peak directly with its detailed molecular structure, providing a very high level of confidence in compound identification. researchgate.net This is particularly useful for distinguishing this compound from other isomers with the same molecular weight.
Sample Preparation and Derivatization for Enhanced Analysis
Effective sample preparation is crucial for accurate analysis, serving to isolate and concentrate the analyte of interest from the sample matrix and remove interfering substances. americanpharmaceuticalreview.com
Microextraction Techniques
Microextraction techniques are modern, miniaturized sample preparation methods that are fast, use minimal or no solvent, and are environmentally friendly. bohrium.commdpi.com They are well-suited for extracting semi-volatile compounds like this compound from various matrices. researchgate.net
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes. tandfonline.commdpi.com For this compound, a non-polar or semi-polar fiber coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), would be appropriate. tandfonline.com The fiber can be exposed directly to a liquid sample (Direct Immersion-SPME) or to the vapor phase above the sample (Headspace-SPME). tandfonline.com Headspace-SPME is often preferred for complex matrices to protect the fiber from non-volatile residues. nih.gov After extraction, the fiber is transferred to the injection port of a GC-MS for thermal desorption and analysis. acs.org
Liquid-Phase Microextraction (LPME) : LPME is another miniaturized technique where analytes are extracted from an aqueous sample into a micro-volume of an immiscible organic solvent. nih.govnih.gov In hollow-fiber LPME, the organic solvent is held within the pores of a porous polypropylene (B1209903) hollow fiber, providing a large surface area for extraction. nih.gov This technique is effective for concentrating analytes from complex aqueous samples prior to LC or GC analysis. nih.govrsc.org
Table 2: Comparison of Microextraction Techniques for this compound
| Technique | Principle | Advantages | Typical Application |
| Headspace SPME | Analyte partitions between sample headspace and a coated fiber. tandfonline.com | Solvent-free, simple, automatable, protects fiber from matrix. mdpi.com | Analysis of volatile and semi-volatile compounds in air, water, and food. researchgate.netnih.gov |
| Hollow-Fiber LPME | Analyte partitions from an aqueous sample into an organic solvent immobilized in a porous fiber. nih.gov | High enrichment factors, low solvent use, good cleanup. nih.gov | Extraction of organic pollutants from environmental water samples. nih.govrsc.org |
Derivatization Strategies for Improved Detectability
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. libretexts.org While this compound can be analyzed directly, derivatization might be employed in specific scenarios.
The primary goal of derivatization is often to enhance detectability. rsc.orgresearchgate.net For instance, if extremely low detection limits are required in LC-MS, a derivatizing agent could be used to introduce a permanently charged group (e.g., a quaternary ammonium (B1175870) moiety) onto the molecule. acs.org This would require a chemical modification of the this compound molecule, for example, by first hydrolyzing the ester to cyclodecanol (B74256) and then reacting the alcohol with a suitable derivatizing reagent. This "charge-tagging" strategy can significantly improve ionization efficiency in ESI-MS, leading to much lower limits of detection. rsc.orgacs.org
Another strategy could involve derivatization to improve chromatographic behavior or to introduce a chromophore for UV-Vis detection. libretexts.org However, for a compound like this compound, the most likely application of derivatization would be to enhance sensitivity in mass spectrometry through the introduction of an easily ionizable tag. researchgate.netnih.gov For example, reacting the hydrolyzed cyclodecanol with a reagent containing an aromatic amine could enhance its response in atmospheric pressure chemical ionization (APCI) or its ability to be detected by fluorescence.
It is important to note that derivatization adds complexity to the analytical workflow and must be carefully optimized to ensure the reaction is complete and reproducible. americanpharmaceuticalreview.comjfda-online.com
Biochemical and Enzymatic Transformations Involving Cyclodecyl Acetate
Enzymatic Hydrolysis and Esterification Mechanisms
The fundamental mechanism for the enzymatic cleavage or formation of the ester bond in cyclodecyl acetate (B1210297) involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues within the enzyme's active site. mdpi.com In hydrolysis, the serine's hydroxyl group, activated by the histidine and aspartate/glutamate, performs a nucleophilic attack on the carbonyl carbon of the acetate group. This forms a tetrahedral intermediate, which then collapses to release cyclodecanol (B74256) and form an acyl-enzyme complex. mdpi.com This complex is subsequently hydrolyzed by a water molecule to release acetic acid and regenerate the free enzyme. The esterification process is the microscopic reverse, where the alcohol (cyclodecanol) attacks the acyl-enzyme intermediate, which is formed from the enzyme and an acyl donor like vinyl acetate. utsouthwestern.edu
Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are the primary enzymes utilized for transformations of cyclodecyl acetate. While both catalyze the hydrolysis of ester bonds, they exhibit different substrate preferences. Esterases typically act on water-soluble esters with short-chain fatty acids, whereas lipases show maximal activity on water-insoluble substrates at an oil-water interface, a phenomenon known as interfacial activation. researchgate.net Given the bulky and hydrophobic nature of the cyclodecyl group, lipases are generally more effective catalysts for reactions involving this compound than esterases.
Prominent lipases used in biocatalysis include those from Candida antarctica (especially Lipase (B570770) B, CALB), Pseudomonas species (e.g., Pseudomonas fluorescens), and porcine pancreas. nih.govfrontiersin.orgjmb.or.kr CALB is particularly noteworthy for its broad substrate specificity, high stability, and enantioselectivity, making it an effective catalyst for reactions involving secondary alcohols and their esters, including cyclic structures. frontiersin.orgresearchgate.net Studies on various cycloalkyl acetates have demonstrated the efficacy of lipases in catalyzing their hydrolysis and esterification. researchgate.netafricaresearchconnects.com For instance, Candida antarctica lipase B has been shown to be a highly efficient and selective catalyst in the hydrolysis of racemic 2-arylcyclohexyl acetate. researchgate.net Similarly, Pseudomonas fluorescens lipase has been successfully used for the kinetic resolution of racemic acetates of five-membered-ring alcohols. researchgate.net Based on these findings with structurally related cycloalkyl acetates, it is expected that lipases like CALB and P. fluorescens lipase would effectively catalyze the hydrolysis and esterification of this compound.
While specific active site mutagenesis studies focusing on this compound as the substrate are not documented in the available literature, the principles of protein engineering can be applied to enhance catalytic efficiency for this compound. Site-directed mutagenesis allows for the targeted modification of amino acid residues within or near the enzyme's active site to improve activity, stability, or selectivity. mdpi.com
For a bulky substrate like this compound, mutagenesis efforts would likely target the substrate-binding pocket. By substituting bulky amino acid residues with smaller ones (e.g., replacing tryptophan or phenylalanine with alanine), the active site can be enlarged to better accommodate the ten-membered ring, potentially increasing the reaction rate. researchgate.net For example, introducing mutations at hot spots in the active sites of lipases from Burkholderia cepacia and Pseudomonas fluorescens has been shown to improve catalytic activity and enantioselectivity for substrates that were poorly converted by the wild-type enzymes. researchgate.net
Furthermore, residues forming the catalytic triad (e.g., Ser, Asp, His) are critical for function. nih.gov Mutating these residues typically results in a dramatic loss of activity, confirming their essential role in the catalytic mechanism. nih.govnih.gov Studies on E. coli esterase have shown that mutating specific conserved residues can reduce catalytic efficiency by a factor of 10,000, underscoring their structural and functional importance. nih.gov Such techniques could be hypothetically employed to fine-tune an esterase or lipase for optimal performance with this compound.
The kinetic parameters of an enzymatic reaction, the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ), provide quantitative measures of enzyme performance. Kₘ reflects the enzyme's affinity for the substrate, while Vₘₐₓ indicates the maximum rate of the reaction under saturating substrate conditions.
Specific kinetic data for the enzymatic hydrolysis of this compound is scarce. However, data from related substrates can provide insight into the expected catalytic behavior. For example, the hydrolysis of 1-[³H]hexadecyl-2-acetyl-sn-glycerol by a membrane-bound acetylhydrolase yielded an apparent Kₘ of 45 µM and a Vₘₐₓ of 179 nmol/min per mg of protein. nih.gov In another study, an esterase from Neisseria sicca SB showed a Kₘ of 36.0 µM and a Vₘₐₓ of 39.1 µmol/min/mg for the substrate p-nitrophenyl acetate. nih.gov A nonspecific carboxylate esterase from Rhodobacter sphaeroides exhibited high efficiency for various acetate esters, with a catalytic efficiency (kcat/Kₘ) of 2.3 × 10⁵ M⁻¹s⁻¹ for 4-nitrophenyl acetate. acs.org
The kinetic resolution of (R/S)-1-methoxy-2-propyl-acetate catalyzed by Candida antarctica lipase B has been modeled extensively, providing a framework for understanding the kinetics of chiral secondary alcohol ester hydrolysis. nih.gov These examples suggest that lipases and esterases can exhibit high affinity and catalytic rates for acetate esters, and similar parameters would be expected in the enzymatic transformations of this compound.
Table 1: Representative Kinetic Parameters for Enzymatic Hydrolysis of Various Ester Substrates
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Source |
|---|---|---|---|---|
| Acetylhydrolase | 1-[³H]hexadecyl-2-acetyl-sn-glycerol | 45 | 0.179 | nih.gov |
| Neisseria sicca Esterase | p-nitrophenyl acetate | 36.0 | 39.1 | nih.gov |
Biocatalytic Applications in Organic Synthesis
The precision and selectivity of enzymes make them powerful tools in organic synthesis. For this compound, biocatalysis is primarily applied in the production of chiral derivatives through kinetic resolution and in the development of sustainable synthetic processes.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts to create efficient pathways to target molecules. mdpi.commdpi.com A primary application in the context of this compound is the synthesis of enantiomerically pure cyclodecanol derivatives. This is typically achieved through the kinetic resolution of a racemic mixture.
For instance, racemic cyclodecanol can be resolved via enantioselective acylation catalyzed by a lipase. In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate, leaving the other enantiomer (S-enantiomer) unreacted. utsouthwestern.edu The resulting mixture of the this compound enantiomer and the unreacted cyclodecanol enantiomer can then be separated. This approach has been successfully applied to a wide range of secondary alcohols. mdpi.com
Conversely, the kinetic resolution of racemic this compound can be performed via enantioselective hydrolysis. Here, a lipase would selectively hydrolyze one enantiomer of the acetate, yielding the corresponding alcohol, while leaving the other acetate enantiomer untouched. researchgate.net Combining enzymatic steps with chemical transformations, such as oxidation or further functionalization of the resolved alcohol or acetate, allows for the creation of a diverse library of chiral cyclodecyl derivatives. uc.ptnih.gov
For practical and industrial applications, the use of free enzymes in solution is often inefficient due to difficulties in recovery, poor stability, and potential product contamination. doi.org Enzyme immobilization, which confines the enzyme to a solid support, overcomes these limitations by creating a heterogeneous, reusable biocatalyst. mdpi.commdpi.com
Common immobilization methods applicable to enzymes that act on this compound include:
Adsorption: This simple method involves the physical binding of the enzyme to a carrier through weak forces like hydrophobic or ionic interactions. doi.org Hydrophobic supports, such as porous styrene-divinylbenzene resins, are particularly effective for lipases like CALB, as the immobilization can induce interfacial activation, leading to a hyperactivated form of the enzyme. mdpi.com
Covalent Attachment: This technique forms strong, stable covalent bonds between the enzyme's amino acid residues (e.g., lysine) and a functionalized support. doi.org Glutaraldehyde is a common cross-linking agent used to attach enzymes to amine-functionalized carriers, such as silica-coated magnetic nanoparticles, which allows for easy magnetic recovery of the biocatalyst. researchgate.netmdpi.com
Entrapment/Encapsulation: The enzyme is physically trapped within the porous network of a polymer gel or membrane, such as alginate or polyvinyl alcohol. doi.orgmdpi.com A carrier-free method known as cross-linked enzyme aggregates (CLEAs) involves precipitating the enzyme from solution and then cross-linking the resulting aggregates. CLEAs often exhibit high catalytic activity and enhanced stability. doi.org
Molecular Interactions with Biological Macromolecules and Enzymes
The interaction of this compound with biological macromolecules, particularly enzymes, is a critical area of study for understanding its biochemical transformations. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are of primary interest in the metabolism of this compound. The efficiency and selectivity of these enzymatic reactions are governed by the precise molecular interactions between the substrate and the enzyme's active site.
Binding Site Analysis and Substrate Specificity
The binding of a substrate like this compound to an enzyme is a prerequisite for catalysis. The region of the enzyme where this interaction occurs is known as the active site, a three-dimensional pocket or groove with a specific arrangement of amino acid residues.
Binding Site Architecture of Relevant Enzymes:
Lipases, such as those from Candida species, possess a characteristic catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate), which is fundamental to their catalytic activity. The natural function of these enzymes is to hydrolyze ester bonds in triglycerides. rsc.org The active site is often located within a hydrophobic pocket, which can accommodate the non-polar portions of substrates. nih.gov For a substrate like this compound, the ten-membered carbon ring would be expected to fit into this hydrophobic binding pocket.
Molecular docking studies, a computational method used to predict the binding mode of a ligand to a protein, have been employed to understand the interactions of various substrates and inhibitors with lipase active sites. frontiersin.orgmdpi.com These studies reveal that hydrogen bonding, hydrophobic interactions, and electrostatic forces are crucial for stable binding. frontiersin.org For instance, in the context of pancreatic lipase, key amino acid residues can form stable complexes with ligands through these interactions. frontiersin.org While direct molecular docking studies on this compound are not extensively documented, inferences can be drawn from studies on other cyclic and linear esters.
Substrate Specificity:
Enzymes exhibit substrate specificity, meaning they preferentially bind to and catalyze reactions of certain substrates over others. The specificity of lipases is influenced by several factors, including the size and shape of the substrate. The broad substrate specificity of many lipases allows them to act on a variety of esters. rsc.orgmdpi.com
Research on the enzymatic hydrolysis of cycloalkyl acetates has shown that the reaction rate is dependent on the ring size. This dependency suggests that the conformational flexibility and the fit of the cycloalkyl group within the enzyme's active site are determining factors for substrate specificity. While some lipases can hydrolyze a range of esters, the efficiency can vary significantly. For example, some lipases show a preference for esters with shorter fatty acid chains. researchgate.net The large, flexible ten-membered ring of this compound presents a unique steric profile that influences its recognition and binding by the enzyme.
The table below summarizes the key characteristics of enzyme active sites relevant to the binding of ester substrates.
| Enzyme Class | Typical Active Site Features | Key Amino Acid Residues | Interactions with Ester Substrates |
| Lipase | Hydrophobic pocket, catalytic triad | Serine, Histidine, Aspartate/Glutamate | Hydrophobic interactions with the alkyl/cycloalkyl group, hydrogen bonding with the ester group. |
| Esterase | Generally smaller active site than lipases | Serine, Histidine, Aspartate/Glutamate | Similar to lipases, but may have higher specificity for smaller substrates. |
Structure-Activity Relationships at the Enzyme Active Site
Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule, in this case, this compound, influences its biological activity, such as its rate of enzymatic hydrolysis.
Influence of the Cycloalkyl Ring:
The size and conformation of the cycloalkyl ring in cycloalkyl acetates are critical determinants of their interaction with the enzyme's active site and, consequently, the rate of hydrolysis. Studies on a series of cycloalkyl acetates would likely show a variation in kinetic parameters (K_m and k_cat) with changing ring size. The ten-membered ring of this compound is considerably larger and more flexible than smaller rings like cyclohexyl. This flexibility could allow it to adopt a conformation that fits well into a spacious active site, but it could also present steric hindrance in more constrained active sites. The hydrophobicity of the large cyclodecyl group would favor binding in the hydrophobic pocket of lipases.
Role of the Acetate Group:
The acetate group is the reactive moiety in the hydrolysis reaction. The carbonyl carbon of the acetate is attacked by the nucleophilic serine residue in the lipase's active site, leading to the formation of a tetrahedral intermediate. rsc.org The orientation of the acetate group within the active site is crucial for this step to occur efficiently. The enzyme's active site is structured to stabilize this transition state.
SAR studies on various esters have shown that modifications to the acyl group can significantly impact the reaction rate. researchgate.net While the acetate group itself is small, its positioning relative to the bulky cyclodecyl ring will dictate how effectively it is presented to the catalytic residues of the enzyme.
The table below presents hypothetical structure-activity relationships for the enzymatic hydrolysis of cycloalkyl acetates based on general principles and findings for related compounds.
| Structural Feature | Influence on Enzyme Interaction | Predicted Effect on Hydrolysis Rate |
| Cycloalkyl Ring Size | Affects fit and binding affinity in the hydrophobic pocket. | Optimal ring size for a given enzyme's active site will show the highest rate. Very large or very small rings may be poor substrates. |
| Ring Conformation | Determines the orientation of the ester group relative to the catalytic triad. | Flexible rings like cyclodecyl may adopt multiple conformations, some of which are more favorable for catalysis than others. |
| Hydrophobicity | Strong hydrophobic interactions with the active site pocket. | Increased hydrophobicity generally favors binding to lipases. |
| Acetate Group | The site of nucleophilic attack by the enzyme. | The accessibility and proper orientation of this group are essential for the reaction to proceed. |
Environmental Mechanistic Fate and Transformation Pathways of Cyclodecyl Acetate
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For cyclodecyl acetate (B1210297), these pathways primarily include reactions with light, water, and atmospheric oxidants.
Photodegradation is the breakdown of molecules initiated by the absorption of light energy. nih.gov The process begins when chromophoric groups within a molecule absorb ultraviolet (UV) or visible light. nih.gov For esters like cyclodecyl acetate, the carbonyl group (C=O) can act as a chromophore. Upon absorbing UV radiation, the molecule is promoted to an excited state, which can lead to chain scission and the formation of free radicals. nih.govresearchgate.net
In the presence of oxygen, this process becomes photo-oxidative degradation. nih.gov The initial photochemical reactions can lead to the formation of radical species that react with oxygen to form peroxy radicals. These reactive intermediates can then participate in a cascade of reactions, leading to the formation of various photoproducts and the breakdown of the original molecule. nih.gov The specific photoproducts for this compound have not been detailed in the available literature, but for similar compounds, degradation often results in smaller molecules, including carboxylic acids and aldehydes. mdpi.com The rate and extent of photodegradation are influenced by factors such as light intensity, wavelength, and the presence of other substances in the environment that can act as photosensitizers. nih.gov
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, hydrolysis involves the cleavage of the ester bond to yield cyclodecanol (B74256) and acetic acid. This reaction is a primary pathway for the abiotic degradation of esters in aqueous environments. smolecule.comencyclopedia.pub The rate of hydrolysis is significantly influenced by the pH of the surrounding water matrix. The reaction can be catalyzed by both acids and bases.
While specific kinetic data for this compound is limited, information from the analogous compound, cyclohexyl acetate, provides insight into the process. Generally, ester hydrolysis is slow at neutral pH but accelerates under acidic or alkaline conditions. nih.govacs.org For cyclohexyl acetate, the estimated hydrolysis half-life is 7.3 years at a neutral pH of 7, but this decreases to 270 days at a more alkaline pH of 8, indicating that the process is more significant in slightly basic environments. nih.gov The mechanism involves a nucleophilic substitution reaction where the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the ester. acs.org
Table 1: Estimated Hydrolytic Half-Life of Cyclohexyl Acetate at Different pH Values (Data for analogous compound used as a proxy)
| pH | Half-Life | Reference |
| 7 | 7.3 years | nih.gov |
| 8 | 270 days | nih.gov |
In the atmosphere, organic compounds like this compound can be degraded through oxidation, primarily by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov This is a significant removal process for volatile organic compounds (VOCs) in the troposphere. The reaction initiates by the abstraction of a hydrogen atom from the this compound molecule by a hydroxyl radical, leading to the formation of a carbon-centered radical and a water molecule. This radical then reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical, which can undergo further reactions, leading to the fragmentation and degradation of the parent compound. nih.gov
Although specific experimental data for this compound is not available, the atmospheric half-life for the related compound cyclohexyl acetate, due to its reaction with hydroxyl radicals, is estimated to be approximately 1.4 days. nih.gov This suggests that oxidative degradation is a relatively rapid and important fate process for such compounds in the atmosphere. Other oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃•), can also contribute to the degradation of certain organic molecules, although reaction with hydroxyl radicals is typically the dominant pathway for esters. europa.eu
Biotic Degradation Mechanisms (Microbial and Enzymatic)
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. ncsu.edu This is considered a major pathway for the environmental elimination of esters like this compound. researchgate.net
The biodegradation of this compound is expected to proceed readily in environments with active microbial populations, such as soil and water. nih.govncsu.edu The primary and most crucial step in the microbial degradation of an ester is the enzymatic hydrolysis of the ester bond. oup.com This initial cleavage results in the formation of cyclodecanol and acetic acid.
These breakdown products are common metabolites that can be readily utilized by a wide range of microorganisms. oup.com The alcohol (cyclodecanol) and the carboxylic acid (acetic acid) can enter central metabolic pathways, such as the Krebs cycle, where they are further broken down to produce carbon dioxide, water, and biomass. oup.com
While specific microbial species that degrade this compound have not been explicitly identified in the reviewed literature, it is known that various bacteria and fungi possess the necessary enzymes to break down esters. oup.com Organisms such as Pseudomonas and Arthrobacter species are well-known for their ability to degrade a wide variety of organic compounds, including hydrocarbons and esters, and are likely candidates for facilitating the degradation of this compound in the environment. researchgate.netoup.comfrontiersin.org The efficiency of biodegradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of a sufficient microbial population. mdpi.com
Table 2: Key Enzyme Classes in this compound Transformation
| Enzyme Class | Action | Substrate Bond | Products | Reference |
| Esterases | Hydrolysis | Ester (R-COO-R') | Alcohol and Carboxylic Acid | ncsu.edunih.gov |
| Lipases | Hydrolysis | Ester (in lipids/esters) | Alcohol and Carboxylic Acid | researchgate.net |
Esterases exhibit broad substrate specificity and are capable of hydrolyzing a wide range of esters. mdpi.com The enzymatic reaction involves the activation of a water molecule to act as a nucleophile, attacking the carbonyl carbon of the ester group in this compound. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the ester bond and releasing cyclodecanol and acetic acid. acs.org Studies on the enzymatic hydrolysis of other cyclic esters have demonstrated the effectiveness of enzymes from Pseudomonas species in this process. researchgate.net These enzymes play a critical role in making the compound bioavailable for further microbial metabolism, thereby preventing its long-term persistence in the environment. frontiersin.org
Scientific Data on the Environmental Fate of this compound Remains Elusive
Despite a thorough review of available scientific literature, detailed research findings on the environmental mechanistic fate and transformation pathways of the chemical compound this compound are not presently available. Specific data regarding its biodegradation metabolites, sorption and transport mechanisms in environmental compartments, and leaching potential in soil systems have not been documented in publicly accessible research.
The initial investigation sought to provide a comprehensive article detailing the environmental behavior of this compound, structured around a specific outline. However, the search for empirical data to support sections on metabolite profiling, sorption to organic matter and minerals, volatilization, and leaching potential yielded no specific results for this particular compound.
While information exists for structurally related compounds, such as cyclohexyl acetate and cyclododecyl acetate, directly extrapolating this data to predict the environmental behavior of this compound would be scientifically unsound. The size and conformation of the ten-carbon ring in this compound are unique and would significantly influence its physical, chemical, and biological properties in the environment.
Similarly, while the leaching potential for a different, more complex acetate compound, dodemorph (B108676) acetate, has been characterized as low, this information cannot be reliably applied to this compound due to significant structural differences. herts.ac.uksmolecule.comwppdb.com
The lack of specific research on this compound's environmental fate highlights a gap in the current body of scientific knowledge. Therefore, it is not possible to construct a detailed and scientifically accurate article on the environmental mechanistic fate and transformation pathways of this compound as requested. Further empirical research is required to elucidate the specific interactions of this compound within various environmental compartments.
Advanced Research on Derivatives and Analogues of Cyclodecyl Acetate
Synthesis of Structurally Modified Cyclodecyl Acetate (B1210297) Analogues
The synthesis of analogues of cyclodecyl acetate with modified carbocyclic frameworks is a key area of research. These modifications can provide valuable information on how ring strain and conformation affect chemical properties.
The synthesis of analogues with rings larger or smaller than the ten-membered cyclodecane (B1584694) core often involves the homologation of cyclic ketones, which are common precursors to the corresponding cycloalkanols and their acetates. organic-chemistry.org
Ring Expansion: A common strategy for creating ring-expanded analogues, such as cycloundecyl acetate, is the one-carbon ring expansion of a precursor ketone. For instance, the reaction of cyclodecanone (B73913) with trimethylsilyldiazomethane, catalyzed by a Lewis acid like scandium(III) triflate, can yield cycloundecanone. organic-chemistry.org This expanded ketone can then be reduced to cycloundecanol and subsequently acetylated to afford the desired cycloundecyl acetate analogue. Another approach involves the reaction of β-keto esters with specific reagents to provide chain-extended products, which can then be cyclized. organic-chemistry.org
Ring Contraction: While less common for medium rings, ring contraction methodologies can be employed to synthesize smaller ring analogues like cyclononyl acetate. Photochemical rearrangements or specific ring-contracting reactions of functionalized cyclodecane derivatives are potential, though often complex, routes. A more controlled approach involves starting from a smaller ring, such as cyclononanone, which serves as the direct precursor for the contracted analogue. The synthesis of a ring-contracted 14-membered macrolide, epothilone (B1246373) K, demonstrates that such modifications are feasible in complex macrocyclic systems. researchgate.net
The table below outlines plausible synthetic pathways for these analogues, starting from readily available cyclic ketones.
| Target Analogue | Precursor Ketone | Key Synthetic Step(s) | Subsequent Steps |
| Cycloundecyl acetate | Cyclodecanone | Diazoalkane homologation organic-chemistry.org | 1. Reduction of ketone to alcohol2. Acetylation of alcohol |
| Cyclononyl acetate | Cyclononanone | Direct use of precursor | 1. Reduction of ketone to alcohol2. Acetylation of alcohol |
The large, flexible nature of the cyclodecane ring allows for significant isomeric and stereochemical complexity in its derivatives. Research into these isomers is crucial for understanding the molecule's conformational landscape.
Isomeric Forms: For substituted this compound, constitutional isomers are possible depending on the substituent's position on the ten-membered ring. For example, a methyl-substituted this compound could exist as 2-methylthis compound, 3-methylthis compound, etc. Furthermore, novel forms of cis- and trans- isomerism have been identified in large-ring ketones like cyclododecanone (B146445) derivatives. sciencepublishinggroup.com This isomerism arises from the orientation of a substituent at the α-carbon relative to the plane of the carbonyl group, a phenomenon that could extend to cyclodecanone derivatives and their subsequent acetates. sciencepublishinggroup.com
Stereoisomers: The introduction of substituents creates chiral centers, leading to the formation of stereoisomers (enantiomers and diastereomers). For any substituted this compound, both cis- and trans- diastereomers can exist, referring to the relative orientation of the acetate group and the other substituent. Each of these diastereomers can also exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are often challenging. Enzymatic methods, such as lipase-catalyzed acylation or deacylation, have proven effective for the stereoselective synthesis of specific isomers in related systems like substituted cyclohexyl acetates. mdpi.comvapourtec.comresearchgate.net For example, Candida antarctica lipase (B570770) B has been used for the highly enantio- and diastereoselective resolution of 2-arylcyclohexyl acetates. researchgate.net Such biocatalytic approaches could be applied to resolve stereoisomeric mixtures of substituted this compound derivatives.
| Type of Isomerism | Description | Example in a Derivative (e.g., 2-Methylthis compound) |
| Constitutional | Different connectivity of atoms. | 2-Methylthis compound vs. 3-Methylthis compound. |
| Diastereomerism | Stereoisomers that are not mirror images. | cis-2-Methylthis compound vs. trans-2-Methylthis compound. |
| Enantiomerism | Non-superimposable mirror images. | (1R,2R)-2-Methylthis compound vs. (1S,2S)-2-Methylthis compound. |
Replacing one or more carbon atoms of the cyclodecane ring with a heteroatom like oxygen or nitrogen results in heterocyclic analogues, significantly altering the molecule's physical and chemical properties. The synthesis of these analogues often relies on classical rearrangement or oxidation reactions of cyclic ketone precursors.
Oxygen-Containing Analogues (Lactones): A prominent method for synthesizing large-ring lactones is the Baeyer-Villiger oxidation. When applied to cyclodecanone, this reaction introduces an oxygen atom adjacent to the carbonyl carbon, expanding the ring to form the 11-membered lactone, undecanolide. This reaction is known to proceed regio- and stereoselectively in complex systems, such as in the synthesis of modified lithocholic acid analogues. nih.gov
Nitrogen-Containing Analogues (Lactams): The Beckmann rearrangement provides a pathway to nitrogen-containing rings. msu.edu This reaction transforms a ketone into an oxime, which then rearranges under acidic conditions to form a lactam. The oxime of cyclodecanone, upon treatment with an acid catalyst, would rearrange to yield the 11-membered ring lactam, azacycloundecan-2-one. This strategy has been successfully used to create homolactams from steroidal ketones. nih.gov The synthesis of various medium-sized lactams has also been achieved through radical-induced C-C bond cleavage and ring expansion. mdpi.com
These reactions provide reliable routes to heteroatom-containing analogues that are structurally related to this compound, but with an ester or amide functional group incorporated directly into the ring skeleton.
Structure-Reactivity Relationships in this compound Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is a core area of investigation, with a focus on how electronic and stereochemical factors govern reaction outcomes.
The presence of substituents on the cyclodecane ring can significantly alter the reactivity of the acetate functional group through inductive and resonance effects. libretexts.org These effects influence the electron density at the acetate's carbonyl carbon, thereby affecting the rates of nucleophilic acyl substitution reactions, such as hydrolysis.
Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing, such as nitro (-NO₂) or halogen (-Cl) groups, increase the partial positive charge (electrophilicity) on the carbonyl carbon. unab.cl This enhanced electrophilicity makes the carbonyl group more susceptible to attack by nucleophiles. Consequently, the rate of reactions like ester hydrolysis is increased because the presence of an EWG stabilizes the negatively charged tetrahedral intermediate formed during the reaction. pressbooks.pub
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, decrease the electrophilicity of the carbonyl carbon. This effect slows down the rate of nucleophilic attack.
Studies on substituted phenyl acetates have confirmed that EWGs increase reaction rate coefficients, correlating with an enhanced global electrophilicity index. unab.cl Although direct kinetic data for substituted cyclodecyl acetates is limited, these fundamental principles of physical organic chemistry are directly applicable.
The table below predicts the qualitative effect of various substituents on the rate of hydrolysis for a hypothetical substituted this compound.
| Substituent (R) on Ring | Electronic Effect | Predicted Effect on Hydrolysis Rate |
| -NO₂ | Strong Electron-Withdrawing | Significant Increase |
| -Cl | Inductively Electron-Withdrawing | Increase |
| -H | Reference (Unsubstituted) | Baseline |
| -CH₃ | Weak Electron-Donating | Decrease |
| -OCH₃ | Inductively Withdrawing, Resonantly Donating | Slight Decrease/Increase (context-dependent) |
The three-dimensional arrangement of atoms (stereochemistry) and the conformational flexibility of the ten-membered ring play a critical role in the chemical transformations of this compound derivatives. slideshare.net Stereoelectronic effects, which describe how the spatial orientation of orbitals influences reactivity, are particularly important. pharmacy180.com
In cyclic systems, the conformation of the ring can place substituents in axial-like or equatorial-like positions, which are not as clearly defined as in the rigid cyclohexane (B81311) chair. However, these orientations significantly impact reactivity. For instance, in E2 elimination reactions, a leaving group (like the acetate) and a proton on an adjacent carbon must typically adopt an anti-periplanar geometry. pharmacy180.com A given conformation of a this compound derivative might either facilitate or prevent this required alignment, thereby controlling the reaction's feasibility and outcome.
Furthermore, the stereochemical placement of bulky substituents can sterically hinder the approach of a reagent to the acetate's carbonyl group, slowing down or preventing a reaction. msu.edu In solvolysis reactions of substituted cyclohexyl derivatives, the rate of reaction and the stereochemistry of the product (retention or inversion of configuration) are strongly influenced by the initial stereochemistry of the substrate. msu.edu For example, the participation of a neighboring group in stabilizing a carbocation intermediate is highly dependent on its stereochemical relationship to the leaving group. msu.eduslideshare.net These principles suggest that the reactivity of any this compound derivative will be profoundly dependent on its preferred conformation and the stereochemical arrangement of its substituents.
Conformational Effects in Substituted Cyclodecyl Systems
The substitution on a cyclodecane ring significantly influences its conformational preferences. The large, flexible ten-membered ring can adopt several low-energy conformations. The introduction of substituents creates new steric and electronic interactions that can shift the equilibrium between these conformers. In disubstituted systems, the relative orientation of the substituents (e.g., cis/trans) further complicates the conformational landscape, leading to preferences that minimize steric strain, such as 1,3-diaxial interactions, which are well-documented in smaller ring systems like cyclohexane. libretexts.orglibretexts.org The general principle is that substituents, particularly bulky ones, will preferentially occupy positions that reduce steric crowding. libretexts.orgslideshare.net In large rings like cyclodecane, the analysis is more complex than in simple chair conformations, as multiple low-energy forms such as the Boat-Chair-Boat (BCB) and Twist-Boat-Chair-Chair (TBCC) exist. acs.org For instance, studies on substituted cyclododecanones, a related large-ring system, show that the ring skeleton often maintains a preferred researchgate.net conformation, with substituents adopting specific α-corner-syn or α-side-exo positions to minimize steric hindrance. nih.gov This indicates that even with substitution, the ring attempts to retain a stable core geometry while accommodating the new groups in the least energetically costly positions.
The conformational analysis of cyclodecyl systems relies on a synergy between experimental techniques and computational methods. researchgate.net Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful experimental tool for studying these molecules. At sufficiently low temperatures, the interconversion between different conformers slows down, allowing for the detection of individual conformations. For this compound, the ¹³C NMR spectrum recorded at -160.0 °C revealed a pattern of chemical shifts and intensities that was consistent with the presence of multiple conformers. acs.orgnih.gov This approach has also been successfully applied to other substituted cyclodecanes, such as chlorocyclodecane (B12895266), where three distinct conformations were identified at -165.5 °C. acs.org
Computational chemistry complements these experimental findings by providing insights into the geometry, relative energies, and populations of the various conformers. ulisboa.pt Molecular mechanics programs like MM3 and quantum chemical methods are used to calculate strain energies and free energies for possible conformations, such as the Boat-Chair-Boat (BCB), Twist-Boat-Chair (TBC), and Twist-Boat-Chair-Chair (TBCC). acs.org For chlorocyclodecane, a combination of NMR data and calculated chemical shifts (using the GIAO method at the HF/6-311G* level) led to the assignment of the observed species as a mixture of 2e BCB (31.2%), 2a BCB (14.9%), and a TBCC conformation (53.9%). acs.org This integrated approach is crucial for building a comprehensive picture of the complex conformational behavior of substituted cyclodecyl systems.
| Methodology | Technique/Program | Information Obtained | Example Application |
|---|---|---|---|
| Experimental | Low-Temperature ¹³C NMR | Detection and population of individual conformers. | Identification of multiple conformations for this compound at -160.0 °C. acs.orgnih.gov |
| X-ray Diffraction | Precise solid-state molecular structure and conformation. | Determination of the crystal structure of cyclododecanone derivatives. nih.gov | |
| Computational | Molecular Mechanics (MM3) | Calculation of strain energies, free energies, and conformer populations. | Calculation of free energies for BCB, TBCC, and TBC conformations of chlorocyclodecane. acs.org |
| Quantum Chemistry (HF/6-311G*) | Calculation of optimized geometries and NMR chemical shifts (GIAO method). | Aiding the assignment of experimental NMR spectra for chlorocyclodecane conformers. acs.org |
This compound in Advanced Materials and Polymer Science Contexts
While direct, large-scale application of this compound in advanced materials is not widely documented, its molecular structure presents potential for use in polymer science, particularly as a specialty monomer or a functional additive. Advanced materials research often focuses on creating functional systems for specific applications, a field that includes the development of specialized polymers and functionalized surfaces. mdpi.com The integration of cyclic moieties into polymer backbones is a known strategy to influence properties such as glass transition temperature (Tg), thermal stability, and hydrophobicity. jamorin.comtandfonline.com
This compound can be considered a potential monomer precursor for the synthesis of specialty polymers. The synthesis of polymers from cyclic or acetate-containing monomers is well-established. For example, vinyl acetate is widely polymerized via free-radical methods to produce polyvinyl acetate and its derivatives. tandfonline.comresearchgate.netacs.org Similarly, cyclic monomers like cyclohexyl methacrylate (B99206) are used to create polymers with high glass transition temperatures, chemical resistance, and hydrophobicity. tandfonline.com
One potential route for incorporating a cyclodecyl group using a precursor like this compound is through copolymerization. For instance, if modified into a polymerizable form (e.g., cyclodecyl methacrylate), it could be copolymerized with other monomers such as vinyl acetate or various acrylates to tailor the final properties of the polymer. tandfonline.comtandfonline.com Another approach is Ring-Opening Metathesis Polymerization (ROMP), which is effective for cyclic olefin monomers and can be used to create polymers with the cyclic group as part of the main chain. jamorin.comresearchgate.net The introduction of the bulky, flexible cyclodecyl group could impart unique properties related to chain flexibility and thermal characteristics.
| Monomer | Polymerization Method | Key Properties of Resulting Polymer | Reference |
|---|---|---|---|
| Vinyl Acetate | Free Radical Polymerization | Forms basis for polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA). | researchgate.netacs.org |
| Cyclohexyl Methacrylate (CHMA) | Free Radical Polymerization | High Tg, hydrophobicity, chemical and weather resistance. | tandfonline.com |
| Cyclic Olefins (e.g., Norbornene derivatives) | Ring-Opening Metathesis Polymerization (ROMP) | High transparency, good heat resistance, low moisture absorption. | jamorin.com |
| Cyclic Ketene Acetals (CKA) | Free Radical Ring-Opening Polymerization | Produces functional aliphatic polyesters that are degradable. | nih.gov |
Functionalization is a key strategy for integrating molecules into advanced materials to impart specific properties. mdpi.comrsc.org this compound possesses two main sites for functionalization: the ester group and the cyclodecyl ring. The ester linkage can be hydrolyzed to produce a cyclodecanol (B74256) moiety, which can then undergo further reactions. acs.orgdiva-portal.org This hydroxyl group could serve as an attachment point for grafting the molecule onto a polymer backbone or a material surface.
For instance, cellulose (B213188) acetate membranes have been functionalized by coating them with cellulose nanocrystals to alter surface properties like wettability and to create active filtration layers. researchgate.net In a similar vein, a polymer containing this compound units could be surface-hydrolyzed to expose cyclodecanol groups, changing the surface energy or providing sites for the covalent attachment of bioactive molecules. rsc.org Furthermore, chemical modification of the C-H bonds on the cyclodecyl ring itself, although more challenging, could provide another route to functionalization, allowing for its integration into complex systems like carbon nanotube composites or specialized coatings. mdpi.com
Should this compound be incorporated as a monomeric unit into a polymer composite, its degradation would likely be dictated by the stability of the ester bond. The degradation of polyesters and other ester-containing polymers has been studied extensively and typically proceeds via hydrolysis or thermal cleavage. mdpi.comnih.gov
| Degradation Mechanism | Primary Bond(s) Affected | Typical Initiating Conditions | Common Byproducts | Reference |
|---|---|---|---|---|
| Hydrolytic Degradation | Ester bonds (R-COO-R') | Presence of water; accelerated by acid, base, or enzymes. | Carboxylic acids and alcohols. | nih.govacs.org |
| Photodegradation | Polymer backbone, ester groups | Exposure to UV radiation. | Free radicals, smaller molecular fragments. | acs.org |
| Thermal Degradation (Pyrolysis) | Polymer main chains, side groups | High temperatures in an inert atmosphere. | Volatile small molecules, char residue. | mdpi.com |
| Biodegradation | Ester bonds, glycosidic bonds (if present) | Action of microorganisms and their secreted enzymes. | CO₂, H₂O, biomass. | acs.org |
Future Directions and Emerging Research Opportunities for Cyclodecyl Acetate
Integration of Artificial Intelligence and Machine Learning in Synthesis Prediction and Optimization
The synthesis of macrocyclic compounds like cyclodecyl acetate (B1210297) often presents challenges in achieving high yields and selectivity. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the complex parameter space of chemical reactions.
Optimization of Reaction Conditions: Machine learning models can be trained to predict the outcome of a reaction under various conditions, such as temperature, catalyst loading, and solvent choice, without the need for extensive experimentation. beilstein-journals.orgnih.govchimia.ch This predictive capability can significantly accelerate the optimization of cyclodecyl acetate synthesis, leading to improved yields and reduced development time. Global and local models can be employed, where global models leverage large datasets to suggest general conditions, and local models fine-tune parameters for specific reaction families. beilstein-journals.org Bayesian optimization, a sample-efficient global optimization strategy, is another ML approach that can efficiently identify optimal reaction conditions with a limited number of experiments. mdpi.com
Fragrance Design and Prediction: In the broader context of the fragrance industry, ML algorithms are being used to predict the odor characteristics of molecules based on their structure. mdpi.comacs.orgacs.orgresearchgate.net While this compound's fragrance profile is known, AI could be used to design novel derivatives with enhanced or modified olfactory properties. These models can screen virtual libraries of related compounds, identifying promising candidates for synthesis and sensory evaluation. acs.org
A summary of the potential applications of AI and ML in this compound research is presented in the table below.
| Application Area | AI/ML Tool | Potential Impact on this compound Research |
| Synthesis Route Design | Retrosynthesis Algorithms | Identification of novel, more efficient, and cost-effective synthetic pathways. |
| Reaction Optimization | Predictive Models (e.g., Neural Networks, Bayesian Optimization) | Rapid identification of optimal reaction conditions for higher yields and purity. |
| Novel Fragrance Discovery | Quantitative Structure-Odor Relationship (QSOR) Models | Design of new this compound derivatives with unique or improved scent profiles. |
Development of Novel Catalytic Systems for Sustainable Production and Transformation
The production of esters, including this compound, has traditionally relied on catalysts that can be corrosive or environmentally harmful. The development of sustainable catalytic systems is a key area of future research.
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are gaining traction as green alternatives to traditional homogeneous catalysts like sulfuric acid for esterification reactions. jetir.orgresearchgate.net These catalysts are easily separated from the reaction mixture, can be recycled and reused, and often lead to cleaner reactions with fewer byproducts. Research in this area will likely focus on developing more robust and active heterogeneous catalysts specifically tailored for the synthesis of macrocyclic esters like this compound.
Green Chemistry Principles: The fragrance industry is increasingly adopting green chemistry principles, which prioritize the use of renewable feedstocks, energy efficiency, and waste reduction. premiumbeautynews.commatec-conferences.org This includes the development of catalytic processes that have high atom economy and minimize the use of hazardous substances. premiumbeautynews.com Future research will likely explore the synthesis of this compound from bio-based starting materials using environmentally benign catalysts.
Advanced Catalytic Processes: Innovations in catalysis, such as the use of transition-metal catalysts for C-C, C-O, and C-N bond formation, have broadened the scope of macrocycle synthesis. nih.gov While perhaps more relevant for complex macrocycles, the principles of developing highly selective and efficient catalysts could be applied to improve existing or develop new synthetic routes to this compound.
Exploration of Unconventional Reaction Media for Enhanced Selectivity
The solvent used in a chemical reaction can have a profound impact on its rate, selectivity, and environmental footprint. The exploration of unconventional reaction media is a promising avenue for improving the synthesis of this compound.
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and possess negligible vapor pressure, making them environmentally friendly alternatives to volatile organic compounds (VOCs). ajast.net Acidic ionic liquids have shown great potential as both solvents and catalysts for esterification reactions. ajast.netmdpi.com They can enhance reaction rates and simplify product separation. Research is ongoing to design and synthesize novel ILs, including macrocyclic ionic liquids, with tailored properties for specific reactions like the formation of this compound. mdpi.comnih.gov
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point than its individual components. wikipedia.org They are often biodegradable, non-toxic, and derived from natural sources, making them highly sustainable. mdpi.combath.ac.uk DESs have been successfully employed as catalysts and media for various chemical transformations, including the synthesis of active pharmaceutical ingredients. mdpi.com Their unique solvent properties could offer advantages in the synthesis of this compound, potentially leading to improved yields and selectivities.
| Unconventional Medium | Key Properties | Potential Benefits for this compound Synthesis |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties. | Can act as both catalyst and solvent, enhancing reaction rates and simplifying workup. |
| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, often bio-based, highly tunable. | Green and sustainable reaction medium, may improve selectivity through unique solvation effects. |
Advanced In-Situ Monitoring Techniques for Real-Time Reaction Progress Analysis
A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced in-situ monitoring techniques allow for real-time analysis of a reaction as it occurs, providing valuable insights that are not obtainable through traditional offline analysis.
The development of in-situ monitoring techniques is vital for the scale-up of chemical syntheses from the laboratory to industrial production. frontiersin.org For the synthesis of this compound, real-time monitoring could provide critical data on the concentration of reactants, intermediates, and products, as well as reaction temperature and pressure. This information can be used to optimize reaction conditions, ensure consistent product quality, and enhance process safety. While specific applications to this compound are not yet widely reported, the principles of process analytical technology (PAT) are broadly applicable. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could potentially be adapted for monitoring the esterification or transesterification reactions used to produce this compound.
Expanding the Scope of Biocatalytic Transformations and Enzyme Discovery for this compound Chemistry
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chemical synthesis. cnr.it The application of biocatalysis in the fragrance industry is a rapidly growing field.
Enzyme-Catalyzed Synthesis: Lipases are a class of enzymes that are particularly well-suited for catalyzing esterification and transesterification reactions under mild conditions. cnr.it The use of immobilized lipases is especially advantageous as it allows for easy separation and reuse of the enzyme. Future research will likely focus on identifying or engineering lipases with high activity and selectivity for the synthesis of macrocyclic esters like this compound. This could involve screening of microbial diversity for novel enzymes or using protein engineering techniques to improve the performance of existing ones.
Metabolic Engineering: Advances in metabolic engineering and synthetic biology are enabling the production of valuable chemicals, including fragrances, in microbial hosts like yeast and bacteria. nih.gov While the de novo biosynthesis of a macrocyclic compound like cyclodecanol (B74256) (the precursor to this compound) in a microorganism would be a significant challenge, it represents a long-term goal for sustainable production. More immediate opportunities may lie in the biotransformation of bio-based precursors to cyclodecanol or the enzymatic acylation of cyclodecanol to this compound.
Enzyme-Catalyzed Macrocyclization: While more commonly applied to the synthesis of peptides and other complex macrocycles, enzyme-catalyzed macrocyclization is an emerging area of research. pentelutelabmit.com The discovery of enzymes capable of forming large carbon-carbon or carbon-oxygen bonds could open up entirely new biocatalytic routes to macrocyclic compounds, including the carbocyclic core of this compound.
Q & A
Q. What is the standard synthetic protocol for cyclodecyl acetate, and how is its structure confirmed?
this compound is synthesized by heating cyclodecanol in acetic anhydride with sodium acetate as a catalyst. The reaction mixture is refluxed overnight, followed by extraction with ether, washing with sodium bicarbonate, drying (MgSO₄), and vacuum distillation (bp 107–108°C at 2.5 mm Hg). Structural confirmation is achieved via NMR spectroscopy: the acetate group appears as a singlet at δ 1.99 (OCOCH₃), and the cycloalkyl-CHOAc proton resonates as a multiplet at δ 4.15. The integration ratio of protons (e.g., 18 methylene groups at δ 1.54) further validates the structure .
Q. Which analytical techniques are critical for assessing the purity of this compound?
Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential. GC quantifies impurities (e.g., unreacted cyclodecanol or acetic anhydride), while NMR confirms functional groups and ring integrity. For example, NMR in CDCl₃ resolves transannular strain effects, such as splitting patterns in the cycloalkyl-CHOAc region (δ 4.15). Distillation under reduced pressure (2.5 mm Hg) ensures high purity by removing low-boiling contaminants .
Q. How are reaction intermediates like cyclodecyl sulfenates characterized during synthesis?
Cyclodecyl 2,4-dinitrobenzenesulfenate, a key intermediate, is analyzed via melting point (80–82°C) and NMR. Its aromatic protons appear as doublets (δ 8.51–9.07), and the cycloalkyl-CHOSAr proton shows a multiplet at δ 4.05. Elemental analysis (C, H, N) further validates stoichiometry (e.g., 54.4% C vs. 54.2% calculated) .
Advanced Research Questions
Q. How does lithium perchlorate influence product distribution in cyclodecyl derivative reactions?
Lithium perchlorate shifts reaction pathways by destabilizing intimate ion pairs. In chlorinolysis of cyclodecyl sulfenates, its absence favors cycloalkyl chloride (intimate ion pair collapse). With LiClO₄, solvent-separated ion pairs dominate, increasing acetate and olefin yields (e.g., chloride/acetate ratio drops tenfold). This is attributed to acetic acid solvation displacing chloride anions near the carbonium ion .
Q. What mechanistic insights explain the preference for elimination over substitution in cyclodecyl systems?
High transannular strain in the 10-membered ring promotes elimination. For example, chlorinolysis of cyclodecyl sulfenates yields trans-cyclodecene (via syn-elimination) and cis-cyclodecene (anti-elimination). Strain destabilizes substitution transition states, favoring β-hydrogen abstraction. GC analysis of olefin/addition products (e.g., 25–35% trans-1,2-dichlorocyclodecane) supports this .
Q. How do reaction conditions resolve contradictions in product yields across studies?
Discrepancies in boiling points (e.g., this compound: 107–108°C at 2.5 mm Hg vs. literature 120–121°C at 11 mm Hg) arise from distillation pressures. Similarly, chloride/acetate ratios vary with solvent polarity and ion-pair dynamics. Methodological transparency (e.g., reporting GC response factors) is critical for reconciling data .
Q. What strategies identify and quantify byproducts like trans-1,2-dichlorocyclodecane?
Byproducts are identified via comparative GC with authentic standards (e.g., cis-/trans-cyclodecene) and NMR. For example, trans-1,2-dichlorocyclodecane is characterized by vicinal coupling constants (J = 6–9 Hz) in its NMR spectrum. Quantification uses GC area percentages, assuming similar molar responses for chloride and acetate .
Methodological Recommendations
- Synthetic Optimization : Adjust acetic anhydride stoichiometry and reaction time to minimize unreacted cyclodecanol.
- Analytical Rigor : Use deuterated solvents (CDCl₃) for NMR to avoid proton exchange artifacts.
- Data Interpretation : Cross-reference GC retention times with synthetic standards to avoid misassignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
